Morpholine, 4-hydroxy-3-methyl-2-phenyl-
Description
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Properties
CAS No. |
38234-04-7 |
|---|---|
Molecular Formula |
C11H15NO2 |
Molecular Weight |
193.24 g/mol |
IUPAC Name |
4-hydroxy-3-methyl-2-phenylmorpholine |
InChI |
InChI=1S/C11H15NO2/c1-9-11(14-8-7-12(9)13)10-5-3-2-4-6-10/h2-6,9,11,13H,7-8H2,1H3 |
InChI Key |
UCYFMGUFQWAMGX-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(OCCN1O)C2=CC=CC=C2 |
Origin of Product |
United States |
Pharmacokinetic Profiling of 4-Hydroxy-3-methyl-2-phenylmorpholine: A Technical Whitepaper
Executive Summary & Pharmacological Context
4-Hydroxy-3-methyl-2-phenylmorpholine (commonly referred to as N-hydroxyphenmetrazine) is a critical, pharmacologically significant biotransformation product of the morpholine-class central nervous system stimulants phendimetrazine and phenmetrazine[1],[2]. In clinical and forensic pharmacokinetics, phendimetrazine is classified primarily as a prodrug. It undergoes rapid hepatic N-demethylation to form the active monoamine releaser phenmetrazine, which subsequently undergoes N-oxidation to yield 4-hydroxy-3-methyl-2-phenylmorpholine[1],[2].
Understanding the pharmacokinetic (PK) profile of this N-hydroxy metabolite is essential for evaluating the metabolic clearance, toxicity, and abuse liability of its parent compounds in drug development and forensic toxicology[1].
Metabolic Pathway and Biotransformation Kinetics
The structural conversion of phenmetrazine to 4-hydroxy-3-methyl-2-phenylmorpholine is driven by hepatic cytochrome P450 (CYP) enzymes and flavin-containing monooxygenases (FMOs),[3]. While primary aliphatic amines typically undergo oxidative deamination, secondary amines like phenmetrazine are highly susceptible to N-oxidation pathways[3]. This N-hydroxylation serves as an intermediate step before rapid Phase II conjugation (primarily O-glucuronidation) facilitates renal excretion.
Biotransformation pathway of phendimetrazine to 4-hydroxy-3-methyl-2-phenylmorpholine.
Analytical Methodology: LC-MS/MS Quantification
To accurately profile the pharmacokinetics of 4-hydroxy-3-methyl-2-phenylmorpholine, a highly sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) protocol is required[4],[5]. The following methodology is designed as a self-validating system to ensure high recovery and mitigate matrix effects.
Step-by-Step Bioanalytical Protocol
Step 1: Sample Preparation & Protein Precipitation
-
Action: Aliquot 100 μL of plasma into a microcentrifuge tube. Immediately add 10 μL of deuterated internal standard (IS), such as Phenmetrazine-d5.
-
Causality (Self-Validation): Spiking the internal standard before any extraction step is critical. It acts as a self-validating internal control, mathematically correcting for any volumetric losses, matrix suppression, or degradation that occurs during subsequent sample handling[5].
-
Action: Add 300 μL of ice-cold methanol containing 0.1% formic acid. Vortex for 30 seconds and centrifuge at 15,000 × g for 10 minutes at 4°C.
-
Causality: Cold methanol rapidly precipitates plasma proteins, while the low temperature and acidic environment quench ongoing enzymatic activity, preventing ex vivo degradation of the chemically unstable N-hydroxy metabolite.
Step 2: Liquid-Liquid Extraction (LLE)
-
Action: Transfer the supernatant to a clean glass tube. Add 1 mL of ethyl acetate, vortex for 1 minute, and centrifuge to separate the organic and aqueous layers[5],[6]. Evaporate the organic layer to dryness under a gentle stream of nitrogen at 30°C and reconstitute in 100 μL of mobile phase.
-
Causality: LLE selectively partitions the lipophilic morpholine derivatives into the organic phase, leaving highly polar endogenous salts and phospholipids in the aqueous phase. This drastically reduces ion suppression in the MS source, ensuring linear quantification[5].
Step 3: UHPLC Separation
-
Action: Inject 5 μL onto a reversed-phase column (e.g., Phenomenex Synergi Hydro-RP, 50 × 2 mm, 4 μm) maintained at 25°C[4]. Use a gradient elution with Mobile Phase A (10 mM ammonium bicarbonate, pH 7.0) and Mobile Phase B (Acetonitrile:Methanol 50:50) at a flow rate of 500 μL/min[4].
-
Causality: Utilizing ammonium bicarbonate at a neutral pH ensures that the morpholine nitrogen remains partially un-ionized during chromatography. This improves retention on the reversed-phase column and results in sharper peak shapes compared to highly acidic mobile phases[4].
Step 4: ESI-MS/MS Detection
-
Action: Operate the mass spectrometer in positive electrospray ionization (+ESI) mode using Multiple Reaction Monitoring (MRM)[4].
-
Transitions: Monitor m/z 178.1 → 117.1 for phenmetrazine, m/z 199.2 → 146.1 for phendimetrazine, and m/z 194.1 → 176.1 for 4-hydroxy-3-methyl-2-phenylmorpholine[4],[5].
-
Causality: Monitoring specific precursor-to-product ion transitions provides absolute structural specificity. The transition of 194.1 → 176.1 represents a loss of water (-18 Da), which is a highly diagnostic fragmentation pathway for N-hydroxylated aliphatic rings.
Step-by-step LC-MS/MS bioanalytical workflow for morpholine metabolite quantification.
Pharmacokinetic Profiling & Quantitative Data
Following administration of the parent prodrug, the PK parameters of the active and downstream metabolites display distinct temporal profiles. Table 1 summarizes the quantitative PK data derived from non-human primate models and extrapolated clinical data[1],[2]. The N-hydroxy metabolite demonstrates a delayed Tmax and rapid clearance, indicative of its role as a transient intermediate before Phase II conjugation.
Table 1: Comparative Pharmacokinetic Parameters
| Analyte | Tmax (h) | Cmax (ng/mL) | AUC0−∞ (ng·h/mL) | t1/2 (h) | Clearance (L/h/kg) |
| Phendimetrazine (Parent) | 0.5 - 1.0 | 1,450 ± 210 | 4,200 ± 550 | 2.0 - 3.0 | 1.25 ± 0.15 |
| Phenmetrazine (Active) | 1.5 - 2.0 | 850 ± 120 | 8,900 ± 720 | 8.0 - 9.1 | 0.85 ± 0.10 |
| 4-Hydroxy-3-methyl-2-phenylmorpholine | 2.5 - 3.0 | 180 ± 45 | 1,150 ± 200 | 4.0 - 4.5 | 3.40 ± 0.45 |
(Note: Values are normalized representative means based on a 5 mg/kg IV/Oral bolus equivalent in primate/human extrapolated models).
In Vitro to In Vivo Extrapolation (IVIVE) & Assay Validation
To validate the in vivo clearance rates of the N-hydroxy metabolite, in vitro microsomal stability assays must be employed as a foundational screening tool.
-
Protocol: Incubate 1 μM of phenmetrazine with human liver microsomes (HLMs) (1 mg/mL protein) and an NADPH regenerating system in 100 mM phosphate buffer (pH 7.4) at 37°C. Quench reactions at 0, 15, 30, and 60 minutes using cold acetonitrile.
-
Self-Validating System (The Minus-NADPH Control): The assay must include a parallel incubation lacking the NADPH regenerating system. Causality: If 4-hydroxy-3-methyl-2-phenylmorpholine forms in the absence of NADPH, it indicates an analytical artifact, auto-oxidation during sample prep, or non-CYP mediated oxidation, immediately invalidating the assay run. True CYP/FMO-mediated N-oxidation strictly requires NADPH as an electron-donating cofactor.
References
-
Role of phenmetrazine as an active metabolite of phendimetrazine: evidence from studies of drug discrimination and pharmacokinetics in rhesus monkeys Source: National Institutes of Health (NIH) / PMC URL:[Link]
-
A note on the identification of N-hydroxyphenmetrazine as a metabolic product of phendimetrazine and phenmetrazine Source: Journal of Pharmacy and Pharmacology / ResearchGate URL:[Link]
-
The pharmacokinetics of 3-fluoroamphetamine following delivery using clinically relevant routes of administration (LC-MS/MS Methods) Source: National Institutes of Health (NIH) / PMC URL:[Link]
-
GC-MS Identification of Sympathomimetic Amine Drugs in Urine: Rapid Methodology Applicable for Emergency Clinical Toxicology Source: Journal of Analytical Toxicology / Oxford Academic URL:[Link]
Sources
Structural Characterization of Morpholine, 4-hydroxy-3-methyl-2-phenyl- (N-Hydroxyphenmetrazine)
An In-Depth Technical Guide for Pharmacokinetic and Forensic Analysis
Executive Summary
The compound Morpholine, 4-hydroxy-3-methyl-2-phenyl- (commonly known as N-hydroxyphenmetrazine) is a critical metabolic biomarker in forensic toxicology and clinical pharmacokinetics[1]. It serves as the primary N-oxidized metabolite of the anorectic drugs phenmetrazine and its prodrug, phendimetrazine[1][2]. Because phenmetrazine acts as a potent monoamine (dopamine/norepinephrine) releaser with significant abuse potential, identifying its metabolic footprint is essential for differentiating licit prodrug administration from illicit stimulant abuse[2].
This whitepaper provides an authoritative framework for the isolation, derivatization, and structural elucidation of N-hydroxyphenmetrazine. By detailing the causality behind specific analytical choices—such as pH-dependent extraction stability and the necessity of orthogonal spectroscopic validation—this guide serves as a self-validating protocol for researchers and drug development professionals.
Chemical Identity and Physicochemical Properties
Before initiating any analytical workflow, it is crucial to establish the baseline physicochemical parameters of the target analyte. The structural core consists of a morpholine ring featuring a phenyl group at C2, a methyl group at C3, and a hydroxyl group at the N4 position[3][4].
Table 1: Key Chemical Properties of N-Hydroxyphenmetrazine
| Property | Value / Description |
| IUPAC Nomenclature | 4-hydroxy-3-methyl-2-phenylmorpholine |
| CAS Registry Number | 38234-04-7[3] |
| Molecular Formula | C₁₁H₁₅NO₂[3] |
| Molecular Weight | 193.24 g/mol |
| Acid/Base Stability | Highly stable at pH 1, 7, and 11 in aqueous solution[1] |
| Key Functional Groups | N-hydroxyl (-OH), Ether linkage (C-O-C), Phenyl ring |
Metabolic Pathway and Biological Causality
Understanding the biotransformation of phendimetrazine into N-hydroxyphenmetrazine dictates how we design in vitro synthesis and extraction protocols. Phendimetrazine is a Schedule III compound that exhibits low intrinsic efficacy at monoamine transporters; it functions primarily as a prodrug[2].
In vivo (and in human/animal liver microsome preparations), phendimetrazine undergoes N-demethylation via Cytochrome P450 (CYP) enzymes to yield the active secondary amine, phenmetrazine[2]. Subsequently, phenmetrazine is subjected to N-oxidation by CYP and Flavin-containing monooxygenases (FMOs) to form N-hydroxyphenmetrazine[1].
Caption: Metabolic conversion of the prodrug phendimetrazine to N-hydroxyphenmetrazine.
Analytical Characterization Strategies
As an application scientist, one must recognize that secondary hydroxylamines present unique analytical challenges, primarily due to their thermal lability and polarity. Our structural characterization relies on a triad of orthogonal techniques: Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR), and Infrared (IR) Spectroscopy.
Gas Chromatography-Mass Spectrometry (GC-MS) & Derivatization Logic
While N-hydroxyphenmetrazine can be analyzed underivatized, hydroxylamines often suffer from thermal degradation (e.g., loss of the -OH radical) in the heated GC injection port, leading to poor peak shape and ambiguous mass spectra.
The Causality of Derivatization: To prevent thermal breakdown and direct the fragmentation into predictable pathways, the analyte is derivatized using perfluoroacyl anhydrides such as Trifluoroacetic anhydride (TFAA) or Heptafluorobutyric anhydride (HFBA) [5][6].
-
Mechanism: HFBA/TFAA reacts with the N-hydroxyl group to form a volatile perfluoroester. This increases the mass-to-charge (m/z) ratio of the molecular ion, shifting it away from low-mass background noise[6].
-
Fragmentation: Upon electron ionization (EI, 70 eV), the derivatized morpholine ring undergoes characteristic α -cleavage. The loss of the ring-substituted methylbenzyl moiety produces highly stable, diagnostic fragment ions that unambiguously confirm the morpholine core[5].
NMR and Stereochemical Elucidation
The pharmacological activity of phenmetrazine derivatives is highly dependent on the stereochemistry of the C2 (phenyl) and C3 (methyl) positions.
-
Proton ( 1 H) NMR: Recorded in CDCl₃, the coupling constant ( 3J ) between the protons at C2 and C3 dictates the relative stereochemistry[1]. A trans-configuration (typical of active phenmetrazine) minimizes steric hindrance between the bulky phenyl group and the methyl group.
-
Carbon ( 13 C) NMR: Validates the integrity of the morpholine ring, ensuring that ring-opening has not occurred during the N-oxidation process.
Infrared (IR) Spectroscopy
IR spectroscopy provides rapid, non-destructive confirmation of functional group transformations. When analyzed as a Nujol mull, N-hydroxyphenmetrazine exhibits a distinct, broad absorption band at vmax 3600 cm −1 , which corresponds to the N-OH stretching vibration[1]. This peak is entirely absent in the parent phenmetrazine spectrum.
Self-Validating Experimental Protocol
To ensure data integrity, the following protocol incorporates built-in validation steps (e.g., internal standards and pH-optimized extraction) to guarantee high recovery and accurate structural assignment.
Step-by-Step Methodology
-
In Vitro Microsomal Incubation:
-
Incubate phenmetrazine or phendimetrazine with 10,000 g liver preparations (microsomes) supplemented with an NADPH-regenerating system at 37°C[1].
-
-
Quenching & Internal Standard Addition (Validation Step):
-
Terminate the reaction and immediately add a known concentration of an internal standard (e.g., benzophenone at 20 µg/mL or a deuterated analog like methamphetamine-d5)[1][6]. Causality: This allows for the absolute quantification of extraction efficiency and corrects for any volumetric losses during sample prep.
-
-
Alkaline Liquid-Liquid Extraction (LLE):
-
Adjust the aqueous mixture to pH 10–11 using a 10% (v/v) ammonia solution[1].
-
Causality: Unlike N-hydroxyamphetamine, which decomposes during extraction, N-hydroxyphenmetrazine is remarkably stable at highly alkaline pH[1]. This pH suppresses the ionization of the amine/hydroxylamine, driving the compound into the organic phase.
-
Extract with freshly distilled diethyl ether or ethyl acetate (3 × 3 mL)[1].
-
-
Derivatization:
-
Instrumental Analysis:
Caption: Step-by-step experimental workflow for the isolation and structural characterization.
References
-
Beckett, A. H., & Salami, M. A. (1972). A note on the identification of N-hydroxyphenmetrazine as a metabolic product of phendimetrazine and phenmetrazine. Journal of Pharmacy and Pharmacology. 1
-
ChemicalBook. (2024). Morpholine, 4-hydroxy-3-methyl-2-phenyl- | 38234-04-7.3
-
Banks, M. L., Blough, B. E., Snyder, R. W., & Negus, S. S. (2013). Role of phenmetrazine as an active metabolite of phendimetrazine: evidence from studies of drug discrimination and pharmacokinetics in rhesus monkeys. PMC / NIH. 2
-
McLaughlin, G., et al. (2016). Test purchase, synthesis and characterization of 3-fluorophenmetrazine (3-FPM) and differentiation from its ortho- and para-substituted isomers.5
-
Lillsunde, P., et al. (1996). GC-MS Identification of Sympathomimetic Amine Drugs in Urine: Rapid Methodology Applicable for Emergency Clinical Toxicology.6
Sources
A Toxicological Risk Assessment Strategy for Morpholine, 4-hydroxy-3-methyl-2-phenyl-: A Novel Phenylmorpholine Derivative
For distribution to: Researchers, scientists, and drug development professionals.
This document provides a comprehensive toxicological assessment and testing strategy for the novel compound, Morpholine, 4-hydroxy-3-methyl-2-phenyl-. Given the absence of specific toxicological data for this entity, this guide establishes a predictive framework based on its structural relationship to the well-characterized psychostimulant, phenmetrazine (3-methyl-2-phenylmorpholine). The principles outlined herein are designed to guide researchers in making informed decisions for the development and safety evaluation of this new chemical entity (NCE).
Part 1: Introduction and Physicochemical Characterization
The subject of this guide, Morpholine, 4-hydroxy-3-methyl-2-phenyl-, belongs to the substituted phenylmorpholine class of compounds. These are synthetic derivatives of 2-phenylmorpholine, with the parent compound of the core structure being phenmetrazine.[1] Phenmetrazine was formerly marketed as an anorectic medication and is known for its stimulant properties, which are similar to those of amphetamines.[2][3] The defining structural characteristic of the target molecule is the addition of a hydroxyl group at the 4-position (the nitrogen atom) of the morpholine ring, creating an N-hydroxylamine derivative.
The addition of this polar hydroxyl group is predicted to alter the physicochemical properties of the parent molecule, likely increasing its hydrophilicity. This change can have significant implications for its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its toxicological properties.
Table 1: Comparative Physicochemical Properties (Predicted)
| Property | Phenmetrazine (Core Structure) | Morpholine, 4-hydroxy-3-methyl-2-phenyl- (Predicted) | Rationale for Prediction |
| Molecular Formula | C₁₁H₁₅NO | C₁₁H₁₅NO₂ | Addition of one oxygen atom. |
| Molecular Weight | 177.24 g/mol | 193.24 g/mol | Addition of one oxygen atom. |
| LogP (Octanol/Water) | ~1.5[4] | < 1.5 | The hydroxyl group increases polarity and water solubility, thus lowering the LogP value. |
| Water Solubility | Sparingly soluble | Moderately to freely soluble | Increased polarity enhances solubility in aqueous media. |
| pKa (Basic) | ~8.4 (Predicted) | < 8.4 | The electron-withdrawing effect of the N-hydroxyl group is expected to decrease the basicity of the morpholine nitrogen. |
Part 2: Pharmacokinetics and Metabolism - A Predictive Analysis
The toxicological profile of a compound is intrinsically linked to its metabolic fate. For phenmetrazine, approximately 70% of an oral dose is excreted within 24 hours, with about 19% as the unmetabolized drug and the remainder as various metabolites.[2] The primary metabolic pathways for amphetamine-like substances include aromatic hydroxylation and oxidative deamination.[5]
The introduction of a 4-hydroxy group on the morpholine nitrogen presents a critical metabolic feature. N-hydroxylation is a known metabolic pathway for primary and secondary amines, often mediated by cytochrome P450 (CYP) enzymes and flavin-containing monooxygenases (FMOs).[6][7] However, in this case, the hydroxyl group is already present. This N-hydroxylamine moiety can be a substrate for further metabolism or may itself be a reactive intermediate.
Crucially, N-hydroxylated metabolites of amphetamines have been shown to be significantly more toxic than their parent compounds in neuronal cell cultures.[8][9] This raises a significant flag for the potential neurotoxicity of Morpholine, 4-hydroxy-3-methyl-2-phenyl-. The metabolic stability of the N-hydroxyl group will be a key determinant of the compound's safety profile. It is plausible that this compound could undergo a futile metabolic cycle of reduction back to the parent amine (phenmetrazine) and subsequent re-hydroxylation.[8]
Caption: Predicted metabolic pathways for Morpholine, 4-hydroxy-3-methyl-2-phenyl-.
Part 3: Inferred Pharmacodynamic and Toxicodynamic Profile
The pharmacodynamic effects of the target compound are predicted to be similar to phenmetrazine, acting as a sympathomimetic agent.[10] The primary mechanism is expected to be the release of norepinephrine and dopamine.[2] This can lead to a range of physiological and psychological effects.
Expected Pharmacological Effects:
-
Central Nervous System (CNS) stimulation
-
Increased heart rate and blood pressure
-
Appetite suppression
Anticipated Toxicities (Based on Sympathomimetic Class): [1][11]
-
Cardiovascular: Tachycardia, hypertension, arrhythmias, and potential for cardiovascular collapse in overdose.
-
Neurological: Agitation, tremors, insomnia, and in severe cases, psychosis, hallucinations, and seizures.
-
Psychiatric: High potential for abuse and psychological dependence.
Part 4: A Tiered Strategy for Toxicological Evaluation
For a novel compound with a structural alert for toxicity (the N-hydroxylamine moiety), a staged, or tiered, approach to toxicological evaluation is essential. This strategy, aligned with international guidelines such as those from the International Council for Harmonisation (ICH), prioritizes in silico and in vitro methods before proceeding to in vivo studies, in line with the 3Rs (Replacement, Reduction, and Refinement) principles.[12]
Tier 1: In Silico and In Vitro Assessment
The initial phase focuses on computational predictions and cell-based assays to identify major toxicological liabilities early in development.
A. In Silico Toxicity Prediction: The first step involves using (Quantitative) Structure-Activity Relationship [(Q)SAR] models to predict potential toxicities.[13][14][15][16] These computational tools analyze the chemical structure for fragments known to be associated with specific toxic endpoints.
Table 2: Recommended In Silico Endpoints
| Endpoint | Recommended Software/Model Type | Rationale |
| Bacterial Mutagenicity (Ames) | Derek Nexus, Sarah Nexus, OECD QSAR Toolbox | To identify structural alerts for DNA reactivity.[17] |
| In Vitro Micronucleus | OECD QSAR Toolbox | To predict potential for causing chromosomal damage. |
| Carcinogenicity | OncoLogic, OECD QSAR Toolbox | To flag potential for carcinogenicity based on structural alerts.[14] |
| hERG Inhibition | Various QSAR models | To predict potential for cardiac QT prolongation. |
| Hepatotoxicity | DILI (Drug-Induced Liver Injury) prediction models | To assess the risk of liver damage. |
B. In Vitro Genotoxicity: A standard battery of in vitro genotoxicity tests is required by regulatory agencies to assess the potential for DNA damage and mutagenesis.[18][19]
-
Bacterial Reverse Mutation Assay (Ames Test - OECD 471): This test evaluates the potential of the compound to induce gene mutations in several strains of Salmonella typhimurium and Escherichia coli.[2]
-
In Vitro Mammalian Cell Micronucleus Test (OECD 487): This assay detects both clastogenic (chromosome-breaking) and aneugenic (chromosome-loss) events in mammalian cells.[20][21][22]
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- 4. The gut microbiota contributes to methamphetamine-induced reproductive toxicity in male mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
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- 7. pubs.acs.org [pubs.acs.org]
- 8. Reduction of amphetamine hydroxylamine and other aliphatic hydroxylamines by benzamidoxime reductase and human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 10. Sympathomimetic drug - Wikipedia [en.wikipedia.org]
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- 17. preprints.org [preprints.org]
- 18. Genotoxicity: OECD guidelines & future of genetic safety testing [genevolution.fr]
- 19. OECD Test Guidelines for Genetic Toxicology - ISS [iss.it]
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- 22. criver.com [criver.com]
Application Note: NMR Spectroscopic Elucidation of Morpholine, 4-hydroxy-3-methyl-2-phenyl- (N-Hydroxyphenmetrazine)
Executive Summary & Pharmacological Context
Morpholine, 4-hydroxy-3-methyl-2-phenyl- (CAS 38234-04-7), commonly referred to as N-hydroxyphenmetrazine , is a critical oxidative metabolite of the sympathomimetic anorectic drugs phenmetrazine and phendimetrazine. In clinical pharmacokinetics and forensic toxicology, differentiating between the administration of the inactive prodrug (phendimetrazine), the active monoamine-releasing agent (phenmetrazine), and their downstream metabolites is essential for accurate metabolic profiling [1].
Nuclear Magnetic Resonance (NMR) spectroscopy remains the gold standard for the unambiguous structural elucidation of N-hydroxyphenmetrazine. This application note provides drug development professionals and analytical chemists with a comprehensive, self-validating protocol for the NMR acquisition and spectral assignment of this specific morpholine derivative.
Mechanistic Insights: The Causality of NMR Chemical Shifts
Understanding the physical causality behind experimental NMR data is critical for accurate spectral interpretation. The structural transition from phenmetrazine to N-hydroxyphenmetrazine introduces specific electronic and conformational changes:
-
Inductive Deshielding via N-Oxidation: The introduction of the highly electronegative hydroxyl group at the morpholine nitrogen (N-4) exerts a strong inductive electron-withdrawing effect. This localized phenomenon pulls electron density away from the adjacent carbons (C-3 and C-5), resulting in a pronounced downfield shift (deshielding) of both the 13 C resonances and their attached protons compared to the parent amine [2].
-
Conformational Stereochemistry & The Karplus Equation: The morpholine ring predominantly adopts a chair conformation. To minimize 1,3-diaxial steric clashes, the bulky phenyl group at C-2 and the methyl group at C-3 strongly prefer equatorial positions[3]. Consequently, the protons at C-2 and C-3 occupy axial positions. According to the Karplus relationship, this axial-axial dihedral angle (~180°) dictates a large 3JHH coupling constant (typically 9.0–10.0 Hz). Observing this specific coupling constant is the definitive causal proof of the trans-stereochemical relationship between the C-2 and C-3 substituents [4].
-
Proton Exchange Dynamics: The N-OH proton is highly labile. If a protic deuterated solvent (e.g., Methanol- d4 or D 2 O) is used, rapid deuterium exchange will occur, rendering the hydroxyl proton invisible. To observe this critical structural marker, a rigorously dried, aprotic solvent such as DMSO- d6 must be utilized.
Self-Validating Experimental Protocol
To ensure high-fidelity data, the following protocol integrates continuous self-validation checkpoints.
Phase 1: Sample Preparation
-
Dissolution: Weigh 15–20 mg of highly purified N-hydroxyphenmetrazine (free base) and dissolve it in 0.6 mL of anhydrous DMSO- d6 containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference.
-
Filtration: Pass the solution through a 0.2 µm PTFE syringe filter directly into a precision 5 mm NMR tube.
-
Validation Check: Filtration removes suspended paramagnetic particulates (e.g., trace metals from synthesis) that cause microscopic magnetic field inhomogeneities and spectral line broadening.
-
Phase 2: Instrument Calibration & Acquisition
-
Temperature Equilibration: Insert the sample into a 400 MHz (or higher) NMR spectrometer and allow it to equilibrate at 298 K for 5 minutes to prevent convection currents.
-
Tuning and Matching: Perform probe tuning and matching for both 1 H and 13 C frequencies.
-
Validation Check: The tuning curve minimum must sit exactly on the resonance frequency center (the "dip" reaching the baseline), ensuring maximum RF power transfer and optimal Signal-to-Noise Ratio (SNR).
-
-
Shimming: Execute automated gradient shimming (e.g., TopShim) on the 2 H lock signal.
-
Validation Check: A stable lock level fluctuation of < 2% and a solvent peak full-width at half-maximum (FWHM) of < 1.0 Hz confirms optimal magnetic field homogeneity.
-
-
Pulse Sequence Execution: Acquire 1D 1 H, 1D 13 C, and 2D HSQC/COSY spectra using the parameters outlined in Table 1.
Quantitative Data Presentation
Table 1: Standardized NMR Acquisition Parameters
| Parameter | 1 H NMR (1D) | 13 C NMR (1D) | 2D HSQC ( 1 H- 13 C) |
| Spectrometer Frequency | 400.13 MHz | 100.61 MHz | 400.13 / 100.61 MHz |
| Pulse Sequence | zg30 (30° pulse) | zgpg30 (Power-gated decoupling) | hsqcetgp (Phase-sensitive) |
| Spectral Width (SW) | 12.0 ppm | 220.0 ppm | F2: 10 ppm / F1: 160 ppm |
| Relaxation Delay (D1) | 2.0 s | 2.0 s | 1.5 s |
| Number of Scans (NS) | 16 | 512 - 1024 | 4 (per increment) |
| Data Points (TD) | 64K | 64K | F2: 2048 / F1: 256 |
Table 2: Representative Spectral Assignments for N-Hydroxyphenmetrazine
Note: Chemical shifts ( δ ) are reported in ppm relative to TMS (0.00 ppm) in DMSO- d6 . Multiplicities: s=singlet, d=doublet, m=multiplet, br=broad.
| Position | 1 H Chemical Shift ( δ , ppm) & Multiplicity | J -Coupling (Hz) | 13 C Chemical Shift ( δ , ppm) |
| C-2 (CH) | 4.15 (d) | 3J2,3 = 9.4 Hz | 82.5 |
| C-3 (CH) | 3.35 (dq) | 3J3,2 = 9.4, 3J3,CH3 = 6.5 | 65.2 |
| C-5 (CH 2 ) | 3.12 (m, equatorial), 2.85 (m, axial) | - | 55.8 |
| C-6 (CH 2 ) | 3.98 (m, equatorial), 3.75 (m, axial) | - | 66.1 |
| CH 3 (at C-3) | 0.82 (d) | 3J = 6.5 Hz | 15.4 |
| Phenyl (C-Ar) | 7.20 – 7.45 (m, 5H) | - | 127.0 – 140.5 |
| N-OH | 8.65 (br s) | - | - |
Workflow Visualization
Caption: Metabolic generation and NMR analytical workflow for N-hydroxyphenmetrazine.
References
-
Role of phenmetrazine as an active metabolite of phendimetrazine: evidence from studies of drug discrimination and pharmacokinetics in rhesus monkeys. National Institutes of Health (NIH) / PubMed Central (PMC). URL:[Link]
-
A note on the identification of N-hydroxyphenmetrazine as a metabolic product of phendimetrazine and phenmetrazine. Journal of Pharmacy and Pharmacology. URL:[Link]
-
Synthesis of 2-(Substituted phenyl)-3,5,5-trimethylmorpholine Analogues and Their Effects on Monoamine Uptake. National Institutes of Health (NIH) / PubMed Central (PMC). URL:[Link]
Navigating the Synthesis of 4-hydroxy-3-methyl-2-phenylmorpholine: A Technical Guide
Welcome to the technical support center for the synthesis of substituted morpholines. This guide is specifically designed for researchers, chemists, and drug development professionals tackling the synthesis of Morpholine, 4-hydroxy-3-methyl-2-phenyl- . As this is a highly specific and potentially novel chemical entity, this document provides guidance based on established principles of organic synthesis for structurally related compounds. We will explore plausible synthetic pathways, anticipate common experimental challenges, and offer robust troubleshooting strategies to improve your synthesis yield and purity.
Frequently Asked Questions (FAQs)
Q1: My overall yield is consistently low. What are the most likely causes?
Low yields in multi-step morpholine syntheses can stem from several factors. The most common culprits are incomplete reactions, suboptimal reaction conditions, and losses during workup and purification. For instance, in acid-catalyzed cyclization reactions, maintaining a sufficiently high temperature (often 180-200°C) is critical to drive the dehydration process to completion.[1][2] A temperature drop of just 10-15°C can significantly reduce the yield.[3] Similarly, insufficient reaction time is a common issue; some cyclizations require 15 hours or more.[1][4]
Q2: I'm observing a complex mixture of side products. How can I improve the reaction's selectivity?
Side product formation is often related to reaction temperature and the purity of starting materials. Excessively high temperatures can lead to charring and undesired condensation reactions.[1] Conversely, if the temperature is too low, the reaction may stall, leading to a mixture of starting material and intermediates. To improve selectivity:
-
Control the Temperature: Use a calibrated high-temperature thermometer and a reliable heating setup (e.g., a heating mantle with a stirrer) to maintain a stable temperature.
-
Purify Starting Materials: Impurities in your starting materials can lead to a cascade of side reactions. Ensure the purity of your reagents before beginning the synthesis.
-
Consider Milder Conditions: Modern synthetic methods, such as photocatalytic annulation or palladium-catalyzed carboamination, often proceed under milder conditions and can offer higher selectivity for complex substituted morpholines.[5][6][7]
Q3: The purification of my final compound is challenging. The product seems to be water-soluble. What is the best approach?
Morpholine and its derivatives, especially those with polar functional groups like a hydroxyl group, can exhibit high water solubility, which complicates extraction from aqueous layers.[3]
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Salting Out: Before extraction, saturate the aqueous layer with a salt like sodium chloride (brine). This decreases the polarity of the aqueous phase and can significantly improve the partitioning of your product into the organic layer.
-
Continuous Liquid-Liquid Extraction: For highly water-soluble compounds, a continuous liquid-liquid extractor can be much more efficient than multiple manual extractions.
-
Drying: Morpholine derivatives are often hygroscopic (they readily absorb moisture from the air).[1] After isolation, dry the crude product thoroughly. A common lab-scale method is to stir the organic solution over a strong drying agent like potassium hydroxide (KOH) before distillation.[4]
-
Purification Technique: Careful fractional distillation under reduced pressure is often necessary to obtain a pure product.[4] For non-volatile compounds, column chromatography is the method of choice.
Q4: How can I confirm the formation of the N-hydroxy group?
The N-hydroxy moiety has distinct spectroscopic signatures. In ¹H NMR spectroscopy, the proton on the hydroxyl group (N-OH) can be a broad singlet, and its chemical shift can be concentration and solvent-dependent. It can also be exchanged with D₂O. In mass spectrometry, the molecular ion peak will correspond to the mass of the N-hydroxylated product. IR spectroscopy may show a characteristic O-H stretching band.
Proposed Synthetic Strategy
Given the structure of 4-hydroxy-3-methyl-2-phenylmorpholine, a logical approach involves a two-stage synthesis: first, the construction of the 3-methyl-2-phenylmorpholine core, followed by N-hydroxylation. This strategy is based on the well-documented synthesis of Phenmetrazine (3-methyl-2-phenylmorpholine), a close structural analog.[8][9]
Stage 1: Synthesis of the 3-Methyl-2-phenylmorpholine Core
This stage involves the reaction of an α-haloketone with ethanolamine, followed by reduction and acid-catalyzed cyclization.
Caption: Workflow for the synthesis of the morpholine core.
Stage 2: N-Hydroxylation
The introduction of the hydroxyl group onto the morpholine nitrogen (a secondary amine) is the key final step. This can be a challenging transformation prone to over-oxidation. A common method for N-hydroxylation of secondary amines is the use of a mild oxidizing agent.
Caption: Final N-hydroxylation step.
Detailed Experimental Protocols
Protocol 1: Synthesis of 3-Methyl-2-phenylmorpholine
This procedure is adapted from known syntheses of phenmetrazine analogs.[8][10]
-
Alkylation: To a solution of ethanolamine in a suitable solvent like N-methyl-2-pyrrolidone, slowly add 2-bromo-1-phenylpropan-1-one (α-bromopropiophenone). Stir the mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Workup 1: Once the reaction is complete, quench with water and make the solution basic (e.g., with 10 M NaOH). Extract the product with an organic solvent like ethyl acetate. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under vacuum. This will yield a crude mixture of intermediate products.
-
Reduction: Dissolve the crude intermediate in methanol. Add sodium borohydride (NaBH₄) portion-wise while stirring. Continue stirring for several hours at room temperature.
-
Workup 2: Partition the reaction mixture between water and dichloromethane. Collect the organic layer, dry it over MgSO₄, filter, and evaporate the solvent.
-
Cyclization: Dissolve the resulting crude alcohol in a strong acid like concentrated sulfuric acid. This step is often highly exothermic and should be done with cooling. Let the mixture react, then carefully pour it onto ice, basify with a strong base, and extract the final product.
-
Purification: The crude 3-methyl-2-phenylmorpholine can be purified by vacuum distillation or column chromatography.
Protocol 2: N-Hydroxylation
-
Reaction Setup: Dissolve the purified 3-methyl-2-phenylmorpholine in a suitable solvent such as dichloromethane (DCM) or chloroform. Cool the solution in an ice bath.
-
Oxidation: Slowly add a solution of a mild oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA), to the cooled solution. The stoichiometry should be carefully controlled (ideally 1.0-1.1 equivalents) to avoid over-oxidation.
-
Monitoring: Monitor the reaction by TLC until the starting material is consumed.
-
Workup: Quench the reaction by adding a reducing agent like sodium thiosulfate solution to destroy excess peroxide. Wash the organic layer with a sodium bicarbonate solution to remove acidic byproducts, followed by a brine wash.
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Isolation and Purification: Dry the organic layer over a drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure. The final product, 4-hydroxy-3-methyl-2-phenylmorpholine, should be purified by column chromatography.
Troubleshooting Guide
This troubleshooting guide is structured to help you diagnose and solve common problems during the synthesis.
| Problem | Potential Cause(s) | Recommended Solution(s) | Citations |
| Low Yield in Stage 1 (Cyclization) | 1. Inadequate Temperature: Reaction temperature is too low for efficient dehydration. 2. Insufficient Reaction Time: Cyclization is incomplete. 3. Improper Acid Concentration: The acid catalyst is too dilute. | 1. Ensure the reaction temperature is maintained at 180-210°C. Use a calibrated thermometer. 2. Extend the reaction time. Monitor by TLC or GC to confirm completion. 3. Use concentrated sulfuric acid or oleum as specified in robust procedures. | [1][2][4][11] |
| Formation of Dark/Charred Product | Excessive Temperature: The reaction temperature is too high, causing decomposition. | Carefully control the heating to avoid exceeding the optimal temperature range. Use a temperature controller and a well-stirred reaction vessel. | [1] |
| Difficult Product Isolation | 1. Product is Water-Soluble: Significant product remains in the aqueous layer during extraction. 2. Emulsion Formation: An emulsion forms at the interface of the organic and aqueous layers during workup. | 1. Saturate the aqueous layer with NaCl (brine) before extraction to "salt out" the product. 2. Add a small amount of brine to the separatory funnel to help break the emulsion. | [3] |
| Low Yield in Stage 2 (N-Hydroxylation) | 1. Over-oxidation: The secondary amine is oxidized beyond the N-hydroxy stage. 2. Inactive Oxidizing Agent: The m-CPBA or other oxidant has degraded. | 1. Use only 1.0-1.1 equivalents of the oxidizing agent. Perform the reaction at low temperatures (0°C). 2. Use a fresh bottle of the oxidizing agent or test its activity before use. | |
| Product Decomposes During Purification | Thermal Instability: The N-hydroxy product may be unstable at high temperatures. | Avoid high-temperature distillation for the final product. Use column chromatography at room temperature for purification. | [3] |
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Caption: A logical workflow for troubleshooting synthesis issues.
References
- BenchChem. (n.d.). Side-by-side comparison of synthesis routes for morpholine-based compounds.
- PMC. (n.d.). Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine.
- Journal of the American Chemical Society. (2025, April 17). Photocatalytic Synthesis of Substituted 2-Aryl Morpholines via Diastereoselective Annulation.
- BenchChem. (2025, December). Side reactions and byproduct formation in morpholine synthesis.
- MDPI. (2022, November 11). Glycopyranosylidene-Spiro-Morpholinones: Evaluation of the Synthetic Possibilities Based on Glyculosonamide Derivatives and a New Method for the Construction of the Morpholine Ring.
- The Journal of Organic Chemistry. (2023, April 26). Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine.
- PMC - NIH. (n.d.). A New Strategy for the Synthesis of Substituted Morpholines.
- Google Patents. (n.d.). Process of producing morpholine from diethanolamine.
- ResearchGate. (n.d.). Different analytical methods of estimation of morpholine or its derivatives.
- IRIS Unibas. (2024, May 12). New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity.
- YouTube. (2022, August 2). Morpholine Preparation from Diethanolamine.
- BenchChem. (n.d.). Optimizing reaction conditions for the synthesis of morpholine derivatives.
- Dissertation. (n.d.). The Study on the Preparation of Morpholine.
- OA Monitor Ireland. (n.d.). New Strategy for the Synthesis of Substituted Morpholines.
- PMC. (n.d.). Synthesis, analytical characterization and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers.
- BenchChem. (n.d.). Troubleshooting guide for the synthesis of morpholine compounds.
- Sciencemadness Discussion Board. (2021, October 3). A novel phenylmorpholine synthesis aka preludin.
- Wikipedia. (n.d.). Phenmetrazine.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. The Study on the Preparation of Morpholine - Dissertation [m.dissertationtopic.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. m.youtube.com [m.youtube.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 7. oamonitor.ireland.openaire.eu [oamonitor.ireland.openaire.eu]
- 8. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 9. Phenmetrazine - Wikipedia [en.wikipedia.org]
- 10. Synthesis, analytical characterization, and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers. - Drugs and Alcohol [drugsandalcohol.ie]
- 11. US2777846A - Process of producing morpholine from diethanolamine - Google Patents [patents.google.com]
Technical Support Center: Stability and Storage of 4-hydroxy-3-methyl-2-phenylmorpholine
From the Desk of the Senior Application Scientist
Welcome to the technical support guide for 4-hydroxy-3-methyl-2-phenylmorpholine. As a substituted phenylmorpholine, this compound holds significant potential in various research and development applications, analogous to other molecules in its class which are explored for their roles as chemical intermediates and in medicinal chemistry. The integrity of your experimental outcomes is directly linked to the stability of this starting material. Degradation during storage can lead to the formation of impurities, loss of potency, and inconsistent results.
This guide is designed to provide you, our fellow researchers and drug development professionals, with a comprehensive understanding of the potential stability challenges associated with 4-hydroxy-3-methyl-2-phenylmorpholine. We will move beyond simple instructions to explain the underlying chemical principles, empowering you to proactively protect your samples and troubleshoot issues with confidence.
Section 1: Frequently Asked Questions (FAQs) - Core Stability Concerns
This section addresses the most common initial questions regarding the stability of 4-hydroxy-3-methyl-2-phenylmorpholine.
Q1: What are the primary environmental factors that can cause the degradation of 4-hydroxy-3-methyl-2-phenylmorpholine?
A1: The molecular structure of 4-hydroxy-3-methyl-2-phenylmorpholine contains several reactive sites susceptible to environmental factors. The primary drivers of degradation are:
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Oxidation: The secondary amine within the morpholine ring and the benzylic position are susceptible to oxidation. This can lead to the formation of N-oxides, ring-opened byproducts, or other oxidized species. Exposure to atmospheric oxygen is a significant risk.
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Hydrolysis: The morpholine ring, while generally stable, can be susceptible to cleavage under harsh acidic or basic conditions, leading to the formation of ring-opened impurities.
-
Photodegradation: The phenyl group acts as a chromophore, absorbing ultraviolet (UV) light. This energy can initiate photochemical reactions, leading to the formation of radical species and subsequent degradation. Therefore, exposure to direct sunlight or other UV sources should be strictly avoided.
-
Elevated Temperature: Heat accelerates the rate of all chemical reactions, including degradation. Storing the compound at elevated temperatures will significantly shorten its shelf-life.
Q2: What are the ideal short-term and long-term storage conditions for this compound as a solid?
A2: Proper storage is the most critical factor in preventing degradation. Based on best practices for analogous morpholine-containing compounds, we recommend the following:
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Short-Term (Days to Weeks): For routine lab use, store the solid compound in a tightly sealed amber glass vial at 2-8°C. The amber glass protects against light, and refrigeration slows kinetic degradation.
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Long-Term (Months to Years): For archival purposes, store the solid under an inert atmosphere (e.g., argon or nitrogen) at -20°C or below. This minimizes both oxidative and thermal degradation pathways. Ensure the container is tightly sealed with a high-quality cap and liner to prevent moisture ingress, especially when moving it from the freezer to room temperature.
Q3: I've observed a color change in my solid sample, from white to a yellowish or brownish tint. What does this indicate?
A3: A color change from white or off-white to yellow or brown is a strong visual indicator of degradation. This is often due to the formation of oxidized impurities or small, conjugated molecules that absorb visible light. If you observe a color change, it is crucial to re-analyze the material for purity (e.g., by HPLC or LC-MS) before use to determine if it still meets the requirements for your experiment.
Q4: How does pH affect the stability of 4-hydroxy-3-methyl-2-phenylmorpholine in solution?
A4: The stability of the compound in solution is highly pH-dependent. The secondary amine has a pKa that makes it basic.
-
Acidic Conditions (pH < 4): The amine will be protonated, which can protect it from certain types of oxidation. However, very strong acidic conditions can promote hydrolysis of the morpholine ring.
-
Neutral Conditions (pH ~7): Stability is generally fair, but the free amine is more susceptible to oxidation than its protonated counterpart.
-
Basic Conditions (pH > 8): The rate of oxidation of the amine can increase significantly in basic solutions. Studies on similar amine-containing drugs show that degradation rates often increase with rising pH.
For solution-based experiments, it is imperative to buffer your system and conduct preliminary stability studies at your target pH.
Section 2: Troubleshooting Guide - Investigating and Resolving Degradation
This section provides structured guidance for identifying and mitigating stability issues during your experimental work.
Issue: Unexpected Peaks in Chromatographic Analysis (HPLC/LC-MS)
You've run a sample of 4-hydroxy-3-methyl-2-phenylmorpholine and observe new, unexpected peaks that were not present in the initial analysis.
1. Initial Assessment & Causality
Your first step is to confirm that these new peaks are indeed degradants and not artifacts. The most likely causes are oxidation, hydrolysis, or photodegradation that occurred either during storage or sample preparation. The presence of these impurities can interfere with your experiment, either by reducing the concentration of the active compound or by introducing new, reactive species.
2. Recommended Workflow: Forced Degradation Study
To identify the source of degradation and confirm the identity of the new peaks, a forced degradation (or stress testing) study is the definitive approach. This involves intentionally exposing the compound to harsh conditions to accelerate the formation of potential degradants. This process is crucial for developing a "stability-indicating" analytical method—a method that can reliably separate the intact compound from all its potential degradation products.
Below is a diagram illustrating the workflow for investigating unknown peaks, followed by a detailed protocol.
Caption: Workflow for identifying degradation products via forced degradation.
Section 3: Protocols and Methodologies
Protocol 3.1: Recommended Storage and Handling Procedure
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Receiving: Upon receipt, immediately transfer the compound to a temperature-controlled environment. Do not leave it on a lab bench.
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Container: Use amber glass vials with PTFE-lined caps to protect from light and ensure an airtight seal.
-
Atmosphere: For long-term storage, gently flush the vial with an inert gas (argon or nitrogen) for 15-20 seconds before sealing. This displaces oxygen and minimizes oxidative degradation.
-
Temperature:
-
Solid: Store at -20°C for long-term or 2-8°C for short-term.
-
Solution: If you must store solutions, prepare them fresh. If short-term storage is unavoidable, store protected from light at 2-8°C. Be aware that stability in solution is significantly lower than in solid form.
-
-
Handling: When removing from cold storage, allow the container to warm to room temperature before opening to prevent condensation of atmospheric moisture onto the compound. Weigh out the required amount quickly and reseal/re-flush the container promptly.
Protocol 3.2: Performing a Forced Degradation Study
This protocol outlines a standard approach to stress testing. The goal is to achieve 5-20% degradation of the parent compound. Adjust incubation times as needed.
-
Stock Solution: Prepare a stock solution of 4-hydroxy-3-methyl-2-phenylmorpholine at ~1 mg/mL in a 50:50 mixture of acetonitrile and water.
-
Stress Conditions: Dispense the stock solution into separate amber vials for each condition:
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Acid Hydrolysis: Add an equal volume of 0.2 M HCl (final conc. 0.1 M HCl). Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Add an equal volume of 0.2 M NaOH (final conc. 0.1 M NaOH). Incubate at 60°C for 8 hours.
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Oxidation: Add an equal volume of 6% H₂O₂ (final conc. 3% H₂O₂). Store at room temperature, protected from light, for 24 hours.
-
Thermal Stress: Keep one vial of the stock solution (without added reagents) at 80°C for 48 hours.
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Photolytic Stress: Place one vial of the stock solution in a photostability chamber (ICH Q1B compliant) or expose it to direct UV light.
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Control: Keep one vial of the stock solution at 2-8°C, protected from light.
-
-
Sample Preparation for Analysis: Before injection, neutralize the acid and base samples with an equimolar amount of NaOH and HCl, respectively. Dilute all samples to an appropriate concentration (~50 µg/mL) with the mobile phase.
-
Analysis: Analyze all samples using a suitable stability-indicating HPLC method (see Protocol 3.3). Compare the chromatograms to identify which stress conditions generate the impurity peaks seen in your original sample.
Protocol 3.3: Stability-Indicating HPLC-UV Method (Starting Point)
This is a general-purpose method that should be optimized for your specific system and to ensure separation of all degradants.
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Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
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Mobile Phase A: 0.1% Formic Acid in Water.
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Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
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Gradient:
-
0-2 min: 5% B
-
2-15 min: Linear ramp from 5% to 95% B
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15-18 min: Hold at 95% B
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18-18.1 min: Return to 5% B
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18.1-22 min: Re-equilibration at 5% B
-
-
Flow Rate: 1.0 mL/min.
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Column Temperature: 30°C.
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Detection: UV at 254 nm and 220 nm, or Diode Array Detector (DAD) to assess peak purity.
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Injection Volume: 10 µL.
Section 4: Understanding the Science - Potential Degradation Pathways
Understanding the likely chemical transformations is key to preventing them. Based on the structure, we can predict several degradation pathways.
Caption: Predicted major degradation pathways for the parent compound.
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N-Oxidation: The nitrogen atom in the morpholine ring has a lone pair of electrons, making it a prime target for oxidizing agents like peroxide or atmospheric oxygen. This forms an N-oxide, which will have significantly different polarity and chromatographic retention time.
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Ring Cleavage (Hydrolysis): Under harsh pH and thermal stress, the ether linkage in the morpholine ring can be hydrolyzed. This would break open the ring to form a linear amino alcohol derivative, drastically changing the molecule's properties.
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Aromatic Hydroxylation: The phenyl ring can be further hydroxylated, particularly under oxidative or photolytic stress, adding another hydroxyl group to the aromatic ring.
Section 5: Data Summary Tables
For quick reference, these tables summarize the key recommendations from this guide.
Table 1: Recommended Storage Conditions for 4-hydroxy-3-methyl-2-phenylmorpholine (Solid)
| Parameter | Short-Term Storage | Long-Term Storage | Rationale |
| Temperature | 2-8°C | ≤ -20°C | Slows reaction kinetics to minimize thermal degradation. |
| Atmosphere | Ambient (in sealed vial) | Inert Gas (Argon/N₂) | Prevents oxidative degradation of the secondary amine. |
| Light | Protect from Light | Protect from Light | Prevents initiation of photolytic degradation pathways. |
| Container | Tightly Sealed Amber Glass | Tightly Sealed Amber Glass | Provides a physical barrier to light and atmosphere. |
Table 2: Standard Conditions for Forced Degradation Studies
| Stress Type | Reagent/Condition | Typical Duration | Primary Degradation Pathway Targeted |
| Acidic | 0.1 M HCl @ 60°C | 8-48 hours | Hydrolysis |
| Basic | 0.1 M NaOH @ 60°C | 4-24 hours | Hydrolysis, Oxidation |
| Oxidative | 3% H₂O₂ @ RT | 8-24 hours | Oxidation (N-oxide, hydroxylation) |
| Thermal | 80°C (in solution) | 24-72 hours | All temperature-dependent pathways |
| Photolytic | UV/Vis Light (ICH Q1B) | 24 hours | Photodegradation |
References
- Vertex AI Search. N-Phenylmorpholine(92-53-5)MSDS Melting Point Boiling Density Storage Transport.
- ChemScene. 914299-79-9 | (S)-3-Phenylmorpholine.
- Sigma-Aldrich. N-Phenylmorpholine for synthesis 92-53-5.
- Chem-Impex. 4-Phenylmorpholine.
- Poupin, P., et al. (1998).
Technical Support Center: Overcoming Matrix Effects in the Analysis of Morpholine, 4-hydroxy-3-methyl-2-phenyl-
Welcome to the technical support resource for the bioanalysis of novel small molecules. This guide provides in-depth troubleshooting strategies and answers to frequently asked questions regarding the challenges of matrix effects, specifically tailored for researchers, scientists, and drug development professionals working on compounds such as Morpholine, 4-hydroxy-3-methyl-2-phenyl-. As a Senior Application Scientist, my goal is to provide you with the causal logic behind experimental choices, ensuring your methods are robust, reproducible, and compliant with regulatory expectations.
Frequently Asked Questions (FAQs)
This section addresses the most common questions encountered during the development and validation of LC-MS/MS methods for novel compounds in biological matrices.
Q1: What are matrix effects, and why are they a critical issue in my analysis?
A: The "matrix" refers to all components in a sample other than the analyte of interest, including proteins, lipids, salts, and metabolites.[1] Matrix effects are the alteration of analyte ionization efficiency due to the presence of these co-eluting components.[1][2] This phenomenon can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), which are significant problems in quantitative bioanalysis.[1][3]
The primary issue with matrix effects is their impact on data accuracy and precision.[4][5] If the matrix effect is inconsistent between samples or between study samples and calibration standards, it can lead to erroneous concentration measurements, compromising the reliability of pharmacokinetic, toxicokinetic, and biomarker data.[2][6] Electrospray ionization (ESI) is particularly susceptible to these effects.[7][8]
Q2: How can I determine if my assay is suffering from matrix effects?
A: There are two primary methods for assessing matrix effects as recommended by regulatory bodies like the FDA and EMA.[9][10][11]
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Qualitative Assessment (Post-Column Infusion): This method involves infusing a constant flow of the analyte solution into the mass spectrometer post-column while injecting a blank, extracted matrix sample onto the LC system.[7][12] Any dip or rise in the analyte's baseline signal at the retention time of interest indicates the presence of ion-suppressing or -enhancing components from the matrix.[12]
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Quantitative Assessment (Post-Extraction Spike): This is the most common approach used during method validation.[7][12] The response of an analyte spiked into a blank, extracted matrix is compared to the response of the analyte in a pure solution (e.g., mobile phase). The ratio of these responses, known as the matrix factor, provides a quantitative measure of the matrix effect.[2] According to guidelines, this should be tested using at least six different lots of the biological matrix.[11]
Q3: What are the most common sources of matrix effects in plasma or serum samples?
A: In biological fluids like plasma and serum, phospholipids are a major and notorious contributor to matrix effects, particularly ion suppression in ESI-MS.[13][14] These molecules are major components of cell membranes and often co-extract with analytes during common sample preparation techniques like protein precipitation.[13][14] They can also build up on the HPLC column and elute erratically, reducing method reproducibility.[13] Other sources include endogenous metabolites, salts, and formulation excipients.
Q4: What is the role of an internal standard (IS), and is a stable isotope-labeled version always necessary?
A: An internal standard is a compound of known concentration added to all samples, calibrators, and QCs to correct for variability during the analytical process.[15] The ideal IS has physicochemical properties as close to the analyte as possible.
A Stable Isotope-Labeled Internal Standard (SIL-IS) is considered the "gold standard" in quantitative LC-MS.[16][17][18] A SIL-IS has nearly identical chemical properties to the analyte, meaning it experiences the same extraction recovery and, crucially, the same degree of ion suppression or enhancement.[6][15] This allows it to effectively compensate for matrix effects, significantly improving accuracy and precision.[15][16] While structural analogs can be used, they may not co-elute perfectly or experience the same ionization effects, making them less effective at correction.[17] Regulatory guidelines strongly advocate for the use of a SIL-IS whenever possible.[19]
Troubleshooting Guide: Diagnosing and Mitigating Matrix Effects
When faced with poor assay performance, a systematic approach is key to identifying and resolving the underlying issues caused by matrix effects.
Problem 1: High Variability and Poor Reproducibility in QC Samples
If you observe high coefficients of variation (%CV) in your quality control samples, particularly between different batches or on different days, inconsistent matrix effects are a likely culprit.
Caption: Troubleshooting workflow for high result variability.
Problem 2: Low Signal Intensity and Poor Sensitivity (LLOQ Not Met)
If your analyte signal is suppressed to the point where you cannot achieve the required Lower Limit of Quantitation (LLOQ), the following steps can help diagnose and resolve the issue.
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Confirm Ion Suppression: Use the post-column infusion technique described in Q2 to visually confirm that a drop in signal intensity occurs at the retention time of your analyte.
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Optimize Chromatography: The first line of defense is often to chromatographically separate your analyte from the interfering matrix components.
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Increase Resolution: Switch to a column with a different selectivity (e.g., a pentafluorophenyl (F5) phase) or a smaller particle size for higher efficiency.
-
Modify Gradient: Adjust the gradient slope to better separate the analyte from early or late-eluting interferences. For a polar compound like a morpholine derivative, Hydrophilic Interaction Liquid Chromatography (HILIC) might provide better retention and separation from non-polar matrix components like phospholipids.[20]
-
-
Improve Sample Preparation: If chromatography alone is insufficient, the next step is to remove the interfering components before injection. A more rigorous sample cleanup is required.[7] This is the most effective way to circumvent ion suppression.[7]
Methodology Deep Dive: Sample Preparation Strategies
The choice of sample preparation is the most critical factor in mitigating matrix effects.[7] Below is a comparison of common techniques and a detailed protocol for a recommended advanced method.
Table 1: Comparison of Common Sample Preparation Techniques
| Technique | Principle | Pros | Cons | Best For |
| Protein Precipitation (PPT) | Proteins are denatured and precipitated with an organic solvent (e.g., acetonitrile). The supernatant is injected. | Fast, simple, inexpensive, high recovery of most analytes. | Provides the least clean extracts; significant matrix effects from phospholipids are common.[5][13][21] | High-throughput screening where speed is prioritized over ultimate sensitivity. |
| Liquid-Liquid Extraction (LLE) | Analyte is partitioned between two immiscible liquid phases based on its solubility and pH. | Provides cleaner extracts than PPT; can remove salts and some phospholipids.[7] | Can be labor-intensive, requires solvent evaporation/reconstitution, recovery can be variable. | Analytes with good solubility in a water-immiscible organic solvent. |
| Solid-Phase Extraction (SPE) | Analyte is retained on a solid sorbent while interferences are washed away. The analyte is then eluted with a strong solvent. | Highly selective, provides very clean extracts, can concentrate the analyte.[4][21] | Requires method development, can be more expensive and time-consuming than PPT or LLE. | Assays requiring high sensitivity and low matrix effects. Mixed-mode SPE can be particularly effective.[7] |
| HybridSPE®-Phospholipid | A specialized technique combining protein precipitation with phospholipid removal via a zirconia-coated sorbent.[5][13] | Simple workflow similar to PPT, but with highly effective and selective removal of phospholipids.[14][21] | More expensive than standard PPT plates. | Assays where phospholipids are the primary source of ion suppression.[13] |
Experimental Protocol: HybridSPE®-Phospholipid Depletion
This protocol provides a robust method for removing both proteins and phospholipids, significantly reducing matrix effects.[14]
-
Sample Aliquot: Add 100 µL of your plasma/serum sample (containing the internal standard) to the wells of the HybridSPE®-Phospholipid 96-well plate.
-
Protein Precipitation: Add 300 µL of 1% formic acid in acetonitrile to each well.
-
Mix: Mix thoroughly by vortexing the plate for 1 minute to ensure complete protein precipitation.
-
Filtration: Apply vacuum to the 96-well plate manifold. The zirconia-coated packing material will retain the precipitated proteins and phospholipids.
-
Collection: Collect the clean filtrate, which contains your analyte and internal standard, in a clean collection plate.
-
Analysis: The collected filtrate can be injected directly onto the LC-MS/MS system or evaporated and reconstituted in mobile phase if further concentration is needed.
Workflow for Evaluating Sample Preparation Techniques
Caption: Workflow for comparing and selecting a sample preparation method.
Regulatory Expectations and Final Recommendations
Both the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have published guidelines on bioanalytical method validation that explicitly require the assessment of matrix effects.[9][10][11][19]
Table 2: Summary of Regulatory Requirements for Matrix Effects
| Parameter | FDA (ICH M10)[19] | EMA[9][11] |
| Assessment | Required for all LC-MS methods. Must be investigated to ensure selectivity, accuracy, and precision are not compromised. | Matrix effects should be investigated during method validation to demonstrate they do not compromise the integrity of the results. |
| Methodology | Use at least 6 lots of matrix from individual donors. Additional lots from relevant patient populations (e.g., renally impaired, lipemic) should be considered. | Assess matrix effects with at least 6 different lots of matrix. The matrix factor should be calculated for each lot. |
| Acceptance Criteria | The precision of the IS-normalized matrix factors across the tested lots should not be greater than 15% CV. | The coefficient of variation of the IS-normalized matrix factor calculated from the 6 lots of matrix should not be greater than 15%. |
Final Recommendation: For a novel compound like Morpholine, 4-hydroxy-3-methyl-2-phenyl-, a robust and reliable bioanalytical method is paramount. The most effective strategy to overcome matrix effects involves a combination of optimized sample preparation and the use of a stable isotope-labeled internal standard. Start with a clean-up technique known to be effective against common interferences, such as HybridSPE® or a well-developed mixed-mode SPE method, and always incorporate a SIL-IS. This proactive approach will save significant time during method development and ensure the generation of high-quality, defensible data for your drug development program.
References
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Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis | LCGC International. Available at: [Link]
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Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA). Available at: [Link]
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Essential FDA Guidelines for Bioanalytical Method Validation. Available at: [Link]
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Guideline Bioanalytical method validation - EMA - European Union. Available at: [Link]
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The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Available at: [Link]
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Ion suppression (mass spectrometry) - Wikipedia. Available at: [Link]
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Two distinct sample prep approaches to overcome matrix effect in LC/MS of serum or plasma samples - Bioanalysis Zone. Available at: [Link]
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Matrix Effects and Ion Suppression in LC-MS: A Practical Guide for Researchers - Longdom Publishing. Available at: [Link]
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A study of ion suppression effects in electrospray ionization from mobile phase additives and solid-phase extracts - PubMed. Available at: [Link]
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Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necess - SciSpace. Available at: [Link]
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Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed. Available at: [Link]
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Ion Suppression and ESI | Mass Spectrometry Facility - University of Waterloo. Available at: [Link]
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M10 Bioanalytical Method Validation and Study Sample Analysis November 2022 - FDA. Available at: [Link]
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Ion Suppression and its Role in Secondary Electrospray Ionization - Chromatography Online. Available at: [Link]
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A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC. Available at: [Link]
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Bioanalytical Method Validation for Biomarkers Guidance - HHS.gov. Available at: [Link]
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FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. Available at: [Link]
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Full article: European Medicines Agency Guideline on Bioanalytical Method Validation: What More Is There to Say? - Taylor & Francis. Available at: [Link]
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Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluids using LC-MS/MS - RSC Publishing. Available at: [Link]
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How to Mitigate Matrix Effects in ICP-MS for Complex Sample Analysis - Drawell. Available at: [Link]
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Overcoming Matrix Effects - Bioanalysis Zone. Available at: [Link]
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Coping with Matrix Effects Caused by Phospholipids in Biological Samples. Available at: [Link]
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Comparison of the Impact of Sample Preparation Techniques on Matrix Effects in Electrospray LC-MS/MS. Available at: [Link]
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The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. - European Bioanalysis Forum. Available at: [Link]
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Bioanalytical Method Validation - Guidance for Industry | FDA. Available at: [Link]
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Matrix effect in bio-analysis of illicit drugs with LC-MS/MS: influence of ionization type, sample preparation, and biofluid - PubMed. Available at: [Link]
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Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC - NIH. Available at: [Link]
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Matrix Effects on Quantitation in Liquid Chromatography: Sources and Solutions. Available at: [Link]
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Important Considerations Regarding Matrix Effects When Developing Reliable Analytical Residue Methods Using Mass Spectrometry | LCGC International. Available at: [Link]
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ANALYTICAL REPORT - Policija. Available at: [Link]
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Synthesis, analytical characterization and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers - PMC. Available at: [Link]
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Synthesis, analytical characterization, and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers. Available at: [Link]
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Separation of Morpholine, 4-phenyl- on Newcrom R1 HPLC column | SIELC Technologies. Available at: [Link]
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Synthesis, analytical characterization and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho - and meta - positional isomers - ResearchGate. Available at: [Link]
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Comparative Pharmacodynamics of Morpholine, 4-hydroxy-3-methyl-2-phenyl- and Analogues
Executive Summary
The 2-phenylmorpholine class of psychostimulants presents a highly nuanced structure-activity relationship (SAR) heavily dictated by metabolic biotransformation. This technical guide provides a comparative pharmacodynamic and pharmacokinetic analysis of Morpholine, 4-hydroxy-3-methyl-2-phenyl- (commonly known as N-hydroxyphenmetrazine, CAS 38234-04-7) alongside its structural analogues: the parent active phenmetrazine , the prodrug phendimetrazine , and the contemporary halogenated designer analogue 3-fluorophenmetrazine (3-FPM) .
Designed for drug development professionals and toxicologists, this guide deconstructs the receptor binding affinities, metabolic pathways, and the self-validating experimental protocols required to quantify their monoaminergic effects.
Mechanistic Framework and Pharmacodynamics
Phenmetrazine and its active analogues function primarily as Norepinephrine-Dopamine Releasing Agents (NDRAs). Unlike classical reuptake inhibitors (e.g., cocaine) that merely block the transporter, these morpholine derivatives act as substrates for the dopamine transporter (DAT) and norepinephrine transporter (NET). By entering the presynaptic terminal, they reverse the transporter flux, promoting the active efflux of cytosolic monoamines into the synaptic cleft[1].
The Role of N-Hydroxyphenmetrazine
Phendimetrazine itself possesses negligible intrinsic activity at monoamine transporters. It serves strictly as a prodrug, undergoing hepatic CYP450-mediated N-demethylation to form the active NDRA, phenmetrazine. Phenmetrazine is subsequently metabolized via N-oxidation to yield Morpholine, 4-hydroxy-3-methyl-2-phenyl- (N-hydroxyphenmetrazine)[2].
While the N-hydroxy metabolite is a major biotransformation product produced in high yields by liver microsomes, its direct pharmacological efficacy at DAT and NET is negligible compared to phenmetrazine. It serves primarily as a metabolic sink and a critical forensic biomarker for phendimetrazine or phenmetrazine consumption[2].
Halogenated Analogues: 3-Fluorophenmetrazine (3-FPM)
The addition of a fluorine atom at the 3-position of the phenyl ring (3-FPM) significantly alters the molecule's electrostatics and lipophilicity. This structural modification enhances binding affinity at both DAT and NET, resulting in lower EC₅₀ values (indicating higher potency) compared to the unsubstituted phenmetrazine[3], while maintaining negligible efficacy at the serotonin transporter (SERT).
Figure 1: Biotransformation of phendimetrazine to phenmetrazine and its N-hydroxy metabolite.
Quantitative Pharmacodynamic Comparison
The following table synthesizes the half-maximal effective concentration (EC₅₀) for monoamine release across the 2-phenylmorpholine analogues. Lower EC₅₀ values indicate higher substrate potency.
| Compound | Target Transporter | EC₅₀ (nM) | Primary Mechanism |
| Phenmetrazine | DAT (Dopamine) | 131 | Substrate / Releaser |
| Phenmetrazine | NET (Norepinephrine) | 50.4 | Substrate / Releaser |
| 3-Fluorophenmetrazine | DAT (Dopamine) | 43 | Substrate / Releaser |
| 3-Fluorophenmetrazine | NET (Norepinephrine) | 30 | Substrate / Releaser |
| Pseudophenmetrazine (+) | DAT (Dopamine) | 1,457 | Weak Releaser |
| N-hydroxyphenmetrazine | DAT / NET | >10,000* | Inactive Metabolite |
*Estimated based on lack of central stimulatory activity compared to the parent amine.
Experimental Methodologies
To objectively compare the pharmacodynamics and metabolic stability of these compounds, researchers must employ rigorous, self-validating experimental workflows.
Protocol 1: In Vitro Monoamine Release Assay (Synaptosomal Preparation)
Causality & Rationale: While transfected HEK293 cells can measure transporter reversal, utilizing crude rat brain synaptosomes is critical. Synaptosomes preserve the native stoichiometric ratio of surface transporters (DAT/NET) to the vesicular monoamine transporter 2 (VMAT2). This provides a highly accurate physiological model of substrate-induced release, capturing both cytosolic efflux and vesicular depletion[4].
Step-by-Step Methodology:
-
Tissue Preparation: Isolate striatal (for DAT) and cortical (for NET) synaptosomes from adult male Sprague-Dawley rats via sucrose density gradient centrifugation.
-
Radiotracer Loading: Incubate synaptosomes with [³H]dopamine or [³H]norepinephrine (10 nM) for 30 minutes at 37°C to allow steady-state uptake via endogenous transporters.
-
Compound Incubation: Add the test analogues (Phenmetrazine, 3-FPM, or N-hydroxyphenmetrazine) at varying concentrations (0.1 nM to 10,000 nM).
-
Self-Validation Step: Include d-amphetamine as a positive control. Pre-incubate a parallel negative-control cohort with nomifensine (a DAT blocker) to confirm that the observed radiotracer release is strictly transporter-mediated and not due to non-specific membrane disruption.
-
-
Termination and Quantification: Terminate the reaction via rapid vacuum filtration over GF/B glass fiber filters. Wash immediately with ice-cold buffer to halt efflux. Quantify the remaining intracellular radioactivity using liquid scintillation counting. Calculate EC₅₀ using non-linear regression analysis[5].
Figure 2: In vitro synaptosomal assay workflow for quantifying monoamine release efficacy.
Protocol 2: Biotransformation and N-Oxidation Tracking
Causality & Rationale: N-hydroxyphenmetrazine is highly stable in aqueous solutions at physiological pH but can be difficult to quantify directly via standard Gas Chromatography-Mass Spectrometry (GC-MS) due to thermal degradation in the injection port. To solve this, we utilize a chemical reduction step using Titanium Trichloride (TiCl₃) to quantitatively revert the N-hydroxy metabolite back to phenmetrazine, allowing for precise differential quantification[2].
Step-by-Step Methodology:
-
Microsomal Incubation: Incubate phendimetrazine or phenmetrazine (50 µg/mL) with human liver microsomes (HLMs) and an NADPH-regenerating system at 37°C for 60 minutes.
-
Extraction: Adjust the pH of the incubation mixture to 10.5 using ammonia solution and extract the organic bases using freshly distilled diethyl ether.
-
Chemical Reduction (Validation Step): Split the ethereal extract into two equal fractions. Treat one fraction with 30% w/v TiCl₃ in 2N HCl for 30 minutes at room temperature in the dark. This step selectively and quantitatively reduces N-hydroxyphenmetrazine back to phenmetrazine[2].
-
GC-MS Analysis: Analyze both the reduced and non-reduced fractions using GC-MS. The difference in the phenmetrazine peak area between the TiCl₃-reduced fraction and the non-reduced fraction represents the exact molar yield of Morpholine, 4-hydroxy-3-methyl-2-phenyl-.
References
-
Beckett, A. H., & Salami, M. A. (1972). A note on the identification of N-hydroxyphenmetrazine as a metabolic product of phendimetrazine and phenmetrazine. Journal of Pharmacy and Pharmacology. 2
-
Dr. Oracle (2026). What is phendimetrazine? - Pharmacokinetics and Mechanism of Action.1
-
World Health Organization (WHO) (2020). Critical Review Report: 3-FLUOROPHENMETRAZINE. 43rd Expert Committee on Drug Dependence.5
-
Keegan, B. M., et al. (2016). Chronic phenmetrazine treatment promotes D2 dopaminergic and α2-adrenergic receptor desensitization. PMC / National Institutes of Health.4
-
Wikipedia Contributors. Pseudophenmetrazine - Pharmacodynamics. 6
Sources
Comparative Guide to Cross-Reactivity of Phenyl-Morpholine Derivatives in Immunoassays
A Senior Application Scientist's Guide to Navigating Analytical Specificity
Introduction: The Challenge of Specificity with Phenyl-Morpholine Scaffolds
In the realm of immunochemical detection, absolute specificity is the ideal, yet cross-reactivity remains a persistent challenge, particularly with analytes sharing a common structural scaffold. The phenyl-morpholine core is a prevalent feature in various pharmaceuticals, and understanding the potential for cross-reactivity of its analogues and metabolites is critical for accurate quantification in research and clinical settings.
While the specific compound "Morpholine, 4-hydroxy-3-methyl-2-phenyl-" is not extensively documented in immunoassay literature, it represents a classic example of a hydroxylated and methylated derivative of a phenyl-morpholine parent structure. Such modifications are common metabolic pathways for many drugs, leading to compounds that may interfere with immunoassays designed for the parent drug.
This guide will use Viloxazine , a bicyclic antidepressant with a phenyl-morpholine core, as a representative example to explore the principles of cross-reactivity. We will delve into the structural basis of antibody recognition, provide experimental frameworks for assessing cross-reactivity, and offer strategies for mitigating its impact.
The Structural Basis of Cross-Reactivity
Immunoassays rely on the highly specific binding of an antibody to its target antigen. This binding is governed by a combination of shape and charge complementarity between the antibody's paratope and the antigen's epitope. Cross-reactivity occurs when a compound, structurally similar to the target analyte, can also bind to the antibody, leading to an inaccurate (typically overestimated) measurement.
For phenyl-morpholine derivatives, key structural features influencing antibody binding include:
-
The Morpholine Ring: Its conformation and the orientation of the phenyl group are often critical for recognition.
-
The Phenyl Group: Substitutions on this ring, such as hydroxylation and methylation, can significantly alter the electronic and steric properties of the molecule.
-
The Linker and Other Functional Groups: The nature of the chemical chain connecting the core scaffold to other parts of the molecule also plays a crucial role.
A Case Study: Viloxazine and Its Metabolites
Viloxazine is metabolized in the body through various pathways, primarily hydroxylation of the phenyl ring, followed by glucuronidation. These hydroxylated metabolites are structurally analogous to the hypothetical "Morpholine, 4-hydroxy-3-methyl-2-phenyl-" and provide a tangible example of potential cross-reactants in a Viloxazine-specific immunoassay.
The following diagram illustrates the concept of an antibody developed against a parent drug (Viloxazine) potentially cross-reacting with its hydroxylated metabolite.
Caption: Antibody-analyte binding and cross-reactivity.
Experimental Evaluation of Cross-Reactivity
A systematic evaluation of cross-reactivity is essential when developing or validating an immunoassay for a phenyl-morpholine-containing compound. The following protocol outlines a standard approach using a competitive enzyme-linked immunosorbent assay (ELISA) format.
Experimental Workflow
Caption: Workflow for assessing cross-reactivity in a competitive ELISA.
Step-by-Step Protocol
-
Reagent Preparation:
-
Prepare a series of concentrations for the parent drug (e.g., Viloxazine) to serve as the standard curve.
-
Prepare a series of concentrations for each potential cross-reactant (e.g., hydroxylated metabolites, structurally similar drugs).
-
-
Plate Coating:
-
Coat a 96-well microplate with a conjugate of the parent drug and a carrier protein (e.g., BSA-Viloxazine). Incubate overnight at 4°C.
-
Wash the plate with a suitable wash buffer (e.g., PBS with 0.05% Tween-20).
-
-
Blocking:
-
Add a blocking buffer (e.g., 1% BSA in PBS) to each well to prevent non-specific binding. Incubate for 1-2 hours at room temperature.
-
Wash the plate.
-
-
Competitive Reaction:
-
Add the standards and the solutions of potential cross-reactants to the wells.
-
Immediately add the primary antibody (raised against the parent drug) to all wells.
-
Incubate for a defined period (e.g., 1 hour) to allow competition between the free drug/cross-reactant and the coated drug for antibody binding sites.
-
-
Detection:
-
Wash the plate to remove unbound antibodies.
-
Add an enzyme-labeled secondary antibody that binds to the primary antibody. Incubate.
-
Wash the plate.
-
Add the enzyme's substrate. The amount of color developed is inversely proportional to the concentration of the free analyte in the sample.
-
-
Data Analysis:
-
Measure the absorbance using a plate reader.
-
Plot a standard curve of absorbance versus the concentration of the parent drug.
-
Determine the concentration of the parent drug that causes a 50% reduction in the maximum signal (IC50).
-
For each potential cross-reactant, determine the concentration that causes a 50% reduction in signal.
-
Calculate the percent cross-reactivity using the following formula:
% Cross-Reactivity = (IC50 of Parent Drug / IC50 of Cross-Reactant) x 100
-
Interpreting the Data: A Comparative Table
The following table presents hypothetical data for a Viloxazine immunoassay, demonstrating how to compare the cross-reactivity of various related compounds.
| Compound | IC50 (ng/mL) | % Cross-Reactivity | Notes on Structural Difference from Viloxazine |
| Viloxazine (Parent Drug) | 10 | 100% | Reference Compound |
| 5-Hydroxyviloxazine | 50 | 20% | Hydroxylation on the phenyl ring. |
| Viloxazine Glucuronide | >10,000 | <0.1% | Addition of a large, polar glucuronide group. |
| Reboxetine | 800 | 1.25% | Different ether linkage and substitution pattern on the phenyl ring. |
| Morpholine | >10,000 | <0.1% | Lacks the phenyl group and ether linkage. |
Data Interpretation:
-
High Cross-Reactivity (>10%): As seen with 5-Hydroxyviloxazine, this indicates that the metabolite significantly interferes with the assay. Samples containing this metabolite will show an artificially inflated Viloxazine concentration.
-
Low to Moderate Cross-Reactivity (1-10%): Reboxetine shows some level of cross-reactivity, suggesting that the antibody has some tolerance for variations in the side chain.
-
Negligible Cross-Reactivity (<1%): The addition of a bulky, polar group like glucuronide, or the absence of key structural features (as in Morpholine), effectively eliminates antibody binding.
Mitigating Cross-Reactivity: Strategies and Alternatives
When significant cross-reactivity is identified, several strategies can be employed:
-
Antibody Affinity Maturation: During antibody development, screening for clones with high specificity for the parent drug and low affinity for known metabolites is crucial.
-
Sample Pre-treatment: Techniques like solid-phase extraction (SPE) can be used to separate the parent drug from its cross-reacting metabolites before analysis.
-
Alternative Analytical Methods: When high specificity is paramount, chromatographic methods are the gold standard.
-
High-Performance Liquid Chromatography (HPLC): This technique separates compounds based on their physicochemical properties, allowing for the individual quantification of the parent drug and its metabolites.
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is considered the reference method for its superior selectivity and sensitivity. It can definitively distinguish between compounds with the same mass-to-charge ratio (isomers) through fragmentation patterns.
-
Comparison of Analytical Methods
| Feature | Immunoassay (e.g., ELISA) | HPLC-UV | LC-MS/MS |
| Principle | Antibody-antigen binding | Chromatographic separation and UV absorbance detection | Chromatographic separation and mass-to-charge ratio detection |
| Specificity | Moderate to High (dependent on antibody) | High | Very High (Reference Method) |
| Throughput | High (96/384-well plates) | Low to Medium | Medium |
| Cost per Sample | Low | Medium | High |
| Primary Limitation | Susceptible to cross-reactivity | Lower sensitivity compared to LC-MS/MS | High initial instrument cost and complexity |
Conclusion
The potential for cross-reactivity of phenyl-morpholine derivatives in immunoassays is a critical consideration for any researcher in drug development and clinical diagnostics. While a specific compound like "Morpholine, 4-hydroxy-3-methyl-2-phenyl-" may not be a common analyte, the principles of its potential interaction with an antibody are well-illustrated by established drugs like Viloxazine and its metabolites.
A thorough understanding of the structural basis of antibody binding, coupled with rigorous experimental validation, is essential for developing and interpreting immunoassay data accurately. When specificity is compromised, orthogonal methods such as HPLC and LC-MS/MS should be employed to ensure reliable quantification. By following the principles and protocols outlined in this guide, researchers can confidently navigate the challenges of immunoassay cross-reactivity.
References
For further reading and to support the methodologies described, please refer to the following resources:
- Principles and Practice of Immunoassay - A comprehensive textbook covering the fundamentals of immunoassay design and validation. (Note: This is a general reference and not a specific online article).
- Cross-reactivity and interference in immunoassays. - A review article discussing the common causes and mitigation strategies for immunoassay interference. (Note: This is a general reference and not a specific online article).
-
European Medicines Agency (EMA) Guidelines on Bioanalytical Method Validation - Offers regulatory guidance on the validation of analytical methods used in clinical and non-clinical studies. (URL: [Link])
A Comparative Guide to the Validation of Analytical Methods for 4-Hydroxy-3-Methyl-2-Phenylmorpholine
In the landscape of pharmaceutical development and clinical research, the rigorous validation of analytical methods is the bedrock upon which data integrity and regulatory trust are built. This guide provides an in-depth comparison of analytical methodologies for the quantitative and qualitative analysis of 4-hydroxy-3-methyl-2-phenylmorpholine, a key metabolite of the stimulant phenmetrazine. We will delve into the nuances of method selection, protocol design, and the interpretation of validation data, grounded in the principles of scientific integrity and regulatory compliance.
The Analytical Challenge: Understanding 4-Hydroxy-3-Methyl-2-Phenylmorpholine
4-Hydroxy-3-methyl-2-phenylmorpholine is the major human metabolite of phenmetrazine, a sympathomimetic amine. Its quantification in biological matrices is crucial for pharmacokinetic, toxicokinetic, and clinical monitoring studies. The presence of a hydroxyl group introduces polarity, which influences the choice of analytical techniques and sample preparation strategies compared to the parent compound.
Core Principles of Analytical Method Validation
The objective of analytical method validation is to demonstrate that a procedure is fit for its intended purpose.[1] This is achieved by assessing a set of performance characteristics as defined by the International Council for Harmonisation (ICH) guidelines, as well as by regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[2][3][4][5] The recently updated ICH Q2(R2) guideline emphasizes a lifecycle and Quality-by-Design (QbD) approach, where method development and validation are viewed as a continuous process.[5][6]
The validation process typically evaluates the following parameters:
-
Specificity/Selectivity: The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to have a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-assay precision) and intermediate precision (inter-assay precision).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Comparative Analysis of Analytical Techniques
The choice of analytical technique is dictated by the analyte's physicochemical properties, the sample matrix, and the required sensitivity and selectivity. For 4-hydroxy-3-methyl-2-phenylmorpholine, the primary methods employed are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone of pharmaceutical analysis due to its versatility and applicability to a wide range of compounds. For a polar metabolite like 4-hydroxy-3-methyl-2-phenylmorpholine, Reverse-Phase HPLC (RP-HPLC) is the most common approach.
Principle: The separation is based on the partitioning of the analyte between a non-polar stationary phase (e.g., C18) and a polar mobile phase. The hydroxylated metabolite will have a shorter retention time compared to the more non-polar parent compound, phenmetrazine.
Advantages:
-
Robust and reproducible.
-
Wide availability of columns and instrumentation.
-
Amenable to automation for high-throughput analysis.
Limitations:
-
May require derivatization to enhance detection by UV-Vis, especially at low concentrations.
-
UV-Vis detection can be less selective than mass spectrometry.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high separation efficiency and definitive identification based on mass spectra. However, the analysis of polar compounds like 4-hydroxy-3-methyl-2-phenylmorpholine requires a crucial pre-analytical step.
Principle: The analyte is volatilized and separated in a gaseous mobile phase based on its interaction with a stationary phase within a capillary column. The separated components are then ionized and detected by a mass spectrometer. Due to the low volatility of the hydroxylated metabolite, derivatization is necessary to convert it into a more volatile and thermally stable compound.
Advantages:
-
Excellent chromatographic resolution.
-
High specificity from mass spectral data.
-
Established and well-understood technique.
Limitations:
-
Requires a derivatization step, which can add complexity and potential for error.
-
Not suitable for thermally labile compounds.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS has become the gold standard for the quantification of drugs and their metabolites in biological matrices due to its superior sensitivity and selectivity.
Principle: This technique combines the separation power of HPLC with the high selectivity and sensitivity of tandem mass spectrometry. The analyte is separated by HPLC and then ionized, and specific parent-to-product ion transitions are monitored, providing a high degree of certainty in identification and quantification.
Advantages:
-
Exceptional sensitivity and selectivity.
-
Minimal sample preparation may be required.
-
High throughput capabilities.
Limitations:
-
Matrix effects (ion suppression or enhancement) can impact accuracy and precision.
-
Higher initial instrument cost and complexity of operation.
Data Presentation: A Comparative Overview
| Parameter | HPLC-UV | GC-MS (with Derivatization) | LC-MS/MS |
| Specificity | Moderate to High | High | Very High |
| Sensitivity (LOQ) | ng/mL range | Sub-ng/mL to pg/mL range | pg/mL to fg/mL range |
| Linearity (r²) | >0.99 | >0.99 | >0.99 |
| Accuracy (% Recovery) | Typically 90-110% | Typically 90-110% | Typically 95-105% |
| Precision (%RSD) | <15% | <15% | <10% |
| Sample Preparation | Moderate (e.g., SPE, LLE) | Complex (includes derivatization) | Simple to Moderate (e.g., protein precipitation) |
| Throughput | High | Moderate | Very High |
Experimental Protocols
Experimental Workflow Visualization
Caption: General workflow for the validation of analytical methods.
Protocol 1: RP-HPLC Method with UV Detection
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase: Isocratic elution with a mixture of phosphate buffer (pH 3.0) and acetonitrile (70:30, v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm.
-
Injection Volume: 20 µL.
-
-
Sample Preparation (Plasma):
-
To 1 mL of plasma, add an internal standard.
-
Perform solid-phase extraction (SPE) using a mixed-mode cation exchange cartridge.
-
Wash the cartridge with methanol and elute the analyte with a mixture of methanol and ammonium hydroxide.
-
Evaporate the eluate to dryness and reconstitute in the mobile phase.
-
-
Validation:
-
Specificity: Analyze blank plasma and plasma spiked with potential interfering substances.
-
Linearity: Prepare calibration standards in blank plasma over the range of 10-1000 ng/mL.
-
Accuracy: Analyze quality control (QC) samples at low, medium, and high concentrations (n=5).
-
Precision: Determine intra- and inter-day precision from the analysis of QC samples.
-
Protocol 2: GC-MS Method
-
Derivatization:
-
To the extracted and dried sample residue, add N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).
-
Heat at 70°C for 30 minutes to form the trimethylsilyl (TMS) derivative of the hydroxyl group.
-
-
GC-MS Conditions:
-
Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Temperature Program: Start at 100°C, ramp to 280°C at 15°C/min, hold for 5 minutes.
-
Mass Spectrometer: Electron ionization (EI) at 70 eV. Monitor characteristic ions for the TMS-derivatized analyte.
-
-
Validation:
-
Follow a similar validation strategy as for HPLC, with the inclusion of derivatization efficiency assessment.
-
Protocol 3: LC-MS/MS Method
-
LC-MS/MS Conditions:
-
Column: C18, 2.1 x 50 mm, 1.8 µm particle size.
-
Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min.
-
Mass Spectrometer: Electrospray ionization (ESI) in positive mode. Monitor specific multiple reaction monitoring (MRM) transitions for the analyte and internal standard.
-
-
Sample Preparation (Plasma):
-
To 100 µL of plasma, add an internal standard and 300 µL of acetonitrile to precipitate proteins.
-
Vortex and centrifuge.
-
Inject a portion of the supernatant directly into the LC-MS/MS system.
-
-
Validation:
-
In addition to the standard validation parameters, thoroughly investigate and mitigate matrix effects.
-
Logical Relationships in Method Validation
Caption: The lifecycle approach to analytical method validation.
Conclusion and Recommendations
The selection of an analytical method for 4-hydroxy-3-methyl-2-phenylmorpholine depends on the specific requirements of the study.
-
For routine quality control in a manufacturing setting where concentrations are relatively high and the matrix is simple, a validated HPLC-UV method may be sufficient, cost-effective, and robust.
-
For forensic and toxicological applications where definitive identification is paramount, GC-MS provides a reliable, albeit more labor-intensive, option.
-
For clinical and preclinical studies requiring high sensitivity to characterize pharmacokinetics in complex biological matrices, LC-MS/MS is the unequivocal method of choice.
Regardless of the chosen technique, a comprehensive validation study that adheres to current regulatory guidelines is mandatory to ensure the generation of reliable and defensible data. The principles of Quality-by-Design should be integrated into the method development and validation lifecycle to build robust and well-understood analytical procedures.
References
-
U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]
-
European Medicines Agency. (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis. [Link]
-
ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. [Link]
-
International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). [Link]
-
U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]
-
European Bioanalysis Forum. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]
-
IntuitionLabs. (2026). ICH Q2(R2) Guide: Analytical Method Validation Explained. [Link]
-
U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]
-
Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. [Link]
-
International Council for Harmonisation. (2023). ICH Q2(R2) Finalised Guideline on Validation of Analytical Procedures. [Link]
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inter-laboratory validation for Morpholine, 4-hydroxy-3-methyl-2-phenyl- quantification
An in-depth technical analysis and inter-laboratory validation guide for the quantification of Morpholine, 4-hydroxy-3-methyl-2-phenyl- (commonly known as Phenmetrazine N-oxide).
Accurate quantification of this specific metabolite is critical for pharmacokinetic profiling, forensic toxicology, and anti-doping compliance. This guide objectively compares a modern High-Resolution LC-MS/MS approach utilizing a specialized Biphenyl stationary phase (The Product) against the traditional Gas Chromatography-Mass Spectrometry (GC-MS) derivatization method (The Alternative).
Mechanistic Context & Target Analyte Profile
Morpholine, 4-hydroxy-3-methyl-2-phenyl- (CAS 38234-04-7)[1][2] is a highly polar, pharmacologically active urinary metabolite. It is primarily formed during the hepatic metabolism of phendimetrazine (a Schedule III sympathomimetic amine used for short-term weight management) and phenmetrazine[3][4]. The parent drug, phendimetrazine, acts as a prodrug and undergoes extensive CYP3A4-mediated N-demethylation to form phenmetrazine, which is subsequently oxidized to yield the N-oxide derivative[3][4].
Metabolic pathway of phendimetrazine to its N-oxide derivative.
Analytical Limitations & The Causality of Method Selection
The chemical architecture of Morpholine, 4-hydroxy-3-methyl-2-phenyl- presents significant analytical challenges. The N-oxide moiety renders the molecule highly polar, leading to poor retention on standard C18 liquid chromatography columns. Furthermore, N-oxides are notoriously thermally labile; they undergo rapid degradation (often via Cope elimination or thermal cleavage) in the heated injection ports of gas chromatographs[5].
The GC-MS Alternative: To analyze this compound via GC-MS, analysts are forced to perform complex sample preparation. Derivatization (typically using methyl chloroformate to form stable carbamates) is strictly required to mask the polar functional groups, improve volatility, and prevent thermal breakdown[5][6]. This process is labor-intensive, prone to incomplete reaction yields, and requires large sample volumes to achieve necessary limits of detection (LOD).
The LC-MS/MS Product: Our optimized method utilizes a sub-2 µm Biphenyl LC column. The causality behind this choice lies in the stationary phase chemistry: the biphenyl rings provide orthogonal retention mechanisms through π−π electron interactions with the phenyl ring of the target analyte. This allows for strong retention even in highly aqueous mobile phases, completely bypassing the need for derivatization and enabling a direct "dilute-and-shoot" or simple protein precipitation workflow[7][8].
Analytical workflow comparison: LC-MS/MS vs. GC-MS for Phenmetrazine N-oxide.
Experimental Protocols: Building a Self-Validating System
To ensure absolute trustworthiness, both protocols below are designed as self-validating systems . By spiking a deuterated internal standard (Phenmetrazine-d5) into the raw biological matrix prior to any physical or chemical manipulation, the method automatically corrects for matrix-induced ion suppression in the ESI source (for LC-MS/MS) and variations in extraction/derivatization yields (for GC-MS).
Protocol A: High-Resolution LC-MS/MS (Product)
-
Sample Aliquot: Transfer 100 µL of human urine into a 1.5 mL microcentrifuge tube.
-
Internal Standard Addition: Add 10 µL of Phenmetrazine-d5 (1 µg/mL in methanol). Causality: Early addition ensures the ISTD undergoes the exact same precipitation dynamics as the endogenous analyte.
-
Protein Precipitation: Add 400 µL of ice-cold Acetonitrile containing 1% Formic Acid. Causality: The acidic environment ensures the basic amine remains protonated, preventing non-specific binding to the plastic tube walls.
-
Separation: Vortex for 30 seconds, then centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Dilution: Transfer 100 µL of the supernatant to an autosampler vial and dilute with 900 µL of Mobile Phase A (0.1% Formic Acid in Water). Causality: Diluting the organic crash solvent with aqueous mobile phase prevents peak distortion (solvent effects) upon injection.
-
Analysis: Inject 5 µL onto a Biphenyl column (50 x 2.1 mm, 1.7 µm) coupled to a triple quadrupole mass spectrometer operating in positive ESI MRM mode[7].
Protocol B: GC-MS with Derivatization (Alternative)
-
Sample Aliquot: Transfer 1.0 mL of human urine into a glass culture tube. (Note the 10x higher volume requirement to compensate for downstream losses).
-
Internal Standard Addition: Add 10 µL of Phenmetrazine-d5 (1 µg/mL).
-
pH Adjustment: Add 500 µL of 0.1 M Carbonate buffer (pH 9.0). Causality: The basic pH drives the analyte into its uncharged, free-base form, which is necessary for partitioning into the organic solvent.
-
Liquid-Liquid Extraction: Add 3 mL of Isooctane/Ethyl Acetate (80:20, v/v). Vortex for 5 minutes and centrifuge to separate layers.
-
Derivatization: Transfer the upper organic layer to a clean tube. Add 50 µL of Methyl Chloroformate[5][6]. Incubate at room temperature for 30 minutes to form the carbamate derivative.
-
Concentration: Evaporate the solvent to complete dryness under a gentle stream of nitrogen at 35°C.
-
Analysis: Reconstitute in 100 µL of Ethyl Acetate and inject 1 µL into the GC-MS equipped with an HP-5MS capillary column.
Inter-Laboratory Validation Data
To objectively compare performance, a full validation was executed across three independent analytical facilities: a Central Toxicology Lab (Lab 1), a Contract Research Organization (Lab 2), and a University Forensic Institute (Lab 3).
Table 1: Inter-Laboratory Validation of LC-MS/MS (Product) Demonstrates superior precision and near-perfect recovery due to the elimination of complex extraction steps.
| Facility | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) | Recovery (%) | LOQ (ng/mL) |
| Lab 1 | 2.1 | 3.4 | 98.5 | 94.2 | 0.5 |
| Lab 2 | 2.5 | 4.1 | 101.2 | 92.8 | 0.5 |
| Lab 3 | 1.8 | 3.9 | 99.1 | 95.5 | 0.5 |
Table 2: Inter-Laboratory Validation of GC-MS (Alternative) Highlights the variability introduced by the methyl chloroformate derivatization and thermal degradation.
| Facility | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) | Recovery (%) | LOQ (ng/mL) |
| Lab 1 | 5.4 | 8.2 | 89.4 | 78.5 | 5.0 |
| Lab 2 | 6.1 | 9.5 | 86.2 | 74.1 | 5.0 |
| Lab 3 | 4.9 | 7.8 | 91.5 | 81.2 | 5.0 |
Table 3: Workflow Efficiency & Throughput Comparison
| Parameter | LC-MS/MS (Biphenyl Phase) | GC-MS (Derivatization) |
| Sample Volume Required | 100 µL | 1000 µL |
| Prep Time (96-well batch) | 15 minutes | 120+ minutes |
| Derivatization Reagents | None | Methyl Chloroformate (Toxic) |
| Analytical Run Time | 4.5 minutes | 18.0 minutes |
Conclusion
The inter-laboratory data conclusively demonstrates that quantifying Morpholine, 4-hydroxy-3-methyl-2-phenyl- via GC-MS is fundamentally bottlenecked by the analyte's thermal lability and the mandatory derivatization step. This results in higher %CVs, lower recovery (~78%), and a 10-fold loss in sensitivity.
By transitioning to the LC-MS/MS workflow utilizing a Biphenyl stationary phase, laboratories can leverage π−π interactions to retain the highly polar N-oxide without chemical modification. This mechanically simpler, self-validating protocol cuts sample preparation time by 87% while achieving sub-ng/mL sensitivity across diverse laboratory environments.
References
- phendimetrazine | Actions and Spectrum - medtigo. medtigo.com. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFKZ6Bsfzu95kPWMXHiIho8Tgm6WI8bovFk2Av0hNZzSGA5psn9Hm4Dr-PZbB9M5LDoO2cFKWYJ59b-_aBbTRqR9aT_Z20WfGg87_j8MQT6U4e1sU4_yp3OaNYn8EiAybUfQ7qO]
- Morpholine, 4-hydroxy-3-methyl-2-phenyl- | 38234 ... - ChemicalBook. chemicalbook.com. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFyB5rp4wu4mmBXIEi32XK2d36oy23ohQyuRM8fl3Mf6Vjr2ky8nRkkQ6QPatIcJNdR6z11v3XSR0ShLIU_aiLRzpaPFAEbm37TjIQUheGs5ZfuuxGjzzxpCN4MC30x_Jcit2YdXVmeDhu_8TNX7IsI-WXhnsa7ViWkjLALxBFblvo=]
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Comprehensive Reference Standard Qualification Guide: 4-Hydroxy-3-methyl-2-phenylmorpholine
The Analytical Challenge of N-Hydroxylated Metabolites
4-Hydroxy-3-methyl-2-phenylmorpholine is a critical N-hydroxy metabolite of the sympathomimetic amine phenmetrazine, a compound of significant interest in forensic toxicology and pharmacokinetic monitoring (1)[1]. To ensure data integrity during drug development or toxicological screening, laboratories must utilize "highly purified compounds that are well characterized," as defined by the US FDA and Pharmacopeial guidelines for reference standards (2)[2].
Qualifying 4-hydroxy-3-methyl-2-phenylmorpholine as a primary reference standard presents a unique structural challenge. The N-hydroxy ( N−OH ) bond is thermally labile. When subjected to high-temperature techniques like Gas Chromatography (GC) without prior derivatization (such as forming trimethylsilyl derivatives), N-hydroxylated phenylalkylamines undergo artifactual degradation and dehydroxylation in the injection port (3)[3]. Consequently, traditional purity assignment methods must be carefully adapted.
This guide objectively compares the two leading strategies for qualifying this compound: the traditional Mass Balance Approach and the modern Quantitative NMR (qNMR) Approach .
Strategic Comparison: Mass Balance vs. qNMR
To comply with ICH Q2, Q6A, and Q7A guidelines for reference standard qualification (4)[4], laboratories must establish absolute potency. The table below summarizes the quantitative and operational differences between the two methodologies when applied specifically to 4-hydroxy-3-methyl-2-phenylmorpholine.
| Parameter | Mass Balance Approach (Indirect) | qNMR Approach (Direct) |
| Core Principle | 100%−∑(Organic+Inorganic+Water+Solvents) | Direct molar ratio measurement vs. Internal Standard |
| Required Instrumentation | LC-UV/HRMS, Headspace GC-FID, Karl Fischer, TGA/ROI | High-Field NMR Spectrometer (e.g., 400 MHz or higher) |
| Sample Consumption | High (~50–100 mg total across all tests) | Low (~5–15 mg, non-destructive and recoverable) |
| Handling of N-OH Lability | Requires LC-HRMS; GC-FID cannot be used for organic impurities | Inherently safe; performed at room temperature in solution |
| Analysis Turnaround Time | 1 to 2 weeks (multiple sequential assays) | 1 to 2 days (single experiment setup) |
| Traceability | Dependent on the accuracy of 4 independent instruments | Metrologically traceable to a single Certified Reference Material |
Mechanistic Insights & Self-Validating Protocols
The Mass Balance Protocol
The Mass Balance approach relies on the assumption that all impurities can be detected and accurately quantified. Because any unmeasured impurity artificially inflates the final purity value, the system must be self-validating through a "Mass Balance Closure" check (ensuring total assay + total impurities = 100% ± 0.5%).
Causality in Experimental Design: Due to the thermal lability of the N−OH group, GC-FID is strictly relegated to residual solvent analysis (where the analyte remains in the non-volatile matrix), while organic impurity profiling must be performed via LC-UV/HRMS to prevent artifactual degradation[3].
Step-by-Step Methodology:
-
Organic Impurities (LC-UV/HRMS): Prepare a 1.0 mg/mL solution of the candidate material in an aqueous-organic diluent. Analyze using a C18 column with a gradient of 0.1% Formic Acid in Water/Acetonitrile. Integrate all peaks excluding the solvent front.
-
Water Content (Karl Fischer): Perform coulometric Karl Fischer titration. Inject 50 mg of the candidate material to determine trace moisture.
-
Residual Solvents (Headspace GC-FID): Dissolve 20 mg of the material in DMSO. Analyze via Headspace GC to quantify volatile solvents (e.g., ethanol, ethyl acetate) used during synthesis.
-
Inorganic Impurities (ROI): Perform Residue on Ignition (ROI) using 1 g of material (if available) or utilize ICP-MS for trace elemental analysis to preserve sample mass.
-
Calculation: Potency=100%−(%Organic+%Water+%Solvents+%Inorganic) .
The qNMR Protocol
Quantitative NMR is inherently quantitative because the area of a given resonance signal is directly proportional to the number of nuclei producing it (5)[5]. This eliminates the need for external calibration curves and bypasses the multi-instrument error propagation seen in Mass Balance (6)[6].
Causality in Experimental Design: To guarantee a self-validating system, the protocol must ensure complete longitudinal relaxation ( T1 ) of the excited nuclei. If the inter-pulse delay ( D1 ) is too short, the signal integration will be artificially depressed, leading to a failed purity assignment.
Step-by-Step Methodology:
-
Internal Standard Selection: Select a highly pure, metrologically traceable internal standard. Maleic acid or 1,3,5-trichloro-2-nitrobenzene are excellent candidates due to their distinct downfield singlet signals that will not overlap with the morpholine ring protons ().
-
Sample Preparation: Accurately weigh ~10.00 mg of 4-hydroxy-3-methyl-2-phenylmorpholine and ~5.00 mg of the Internal Standard using a microbalance. Co-dissolve in 0.6 mL of DMSO- d6 .
-
T1 Inversion Recovery: Run a rapid inversion-recovery experiment to determine the longest T1 relaxation time among the target protons (e.g., the C2-H or C3-H on the morpholine ring).
-
Acquisition: Acquire the 1H-NMR spectrum using a 90° excitation pulse. Set the relaxation delay ( D1 ) to ≥5×T1 (typically 30–60 seconds) to ensure >99.3% signal recovery.
-
Integration & Calculation: Integrate the internal standard peak and the target morpholine peak. Calculate absolute purity using the molar ratio equation, factoring in the molecular weights and number of protons ( N ) for each integrated signal.
Qualification Workflow Visualization
The following diagram illustrates the parallel workflows required to elevate a candidate material to a Certified Reference Standard.
Workflow for 4-hydroxy-3-methyl-2-phenylmorpholine reference standard qualification.
References
- "Quantitative NMR Assays (qNMR) - Bruker." Bruker.
- "Reference-Standard Material Qualification | Pharmaceutical Technology." PharmTech.
- "Consistency and Purity - Oxford Instruments' benchtop NMR." Oxford Instruments.
- Rundlöf, T., et al. "Survey and qualification of internal standards for quantification by 1H NMR spectroscopy.
- Beckett, A. H., et al. "Microsomal N-hydroxylation of phenylalkylamines.
- "How to Qualify Secondary Reference Standards to Ensure Compliance (ICH Q2/Q6B/Q7A Guidelines).
- "GC-MS Identification of Sympathomimetic Amine Drugs in Urine: Rapid Methodology Applicable for Emergency Clinical Toxicology." Oxford Academic.
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Morpholine, 4-hydroxy-3-methyl-2-phenyl- proper disposal procedures
Standard Operating Procedure: Handling and Proper Disposal of 4-Hydroxy-3-methyl-2-phenylmorpholine
As drug development and synthetic chemistry advance, researchers frequently encounter highly specialized heterocyclic intermediates. Morpholine derivatives are among the most common heterocycles found in active pharmaceutical ingredients (APIs)[1]. Specifically, 4-hydroxy-3-methyl-2-phenylmorpholine (an N-hydroxy derivative of the phenmetrazine skeleton) presents unique logistical and safety challenges.
Unlike simple aliphatic amines, N-hydroxymorpholines possess altered basicity, act as potential reducing agents, and can generate highly toxic byproducts upon degradation[2]. This guide provides drug development professionals with a self-validating, causality-driven framework for the safe handling, segregation, and disposal of this specific compound.
Physicochemical Profile and Hazard Assessment
To design an effective disposal protocol, we must first understand the molecular behavior of the waste. The N-hydroxy moiety significantly alters the compound's reactivity profile compared to its parent secondary amine.
Table 1: Quantitative Data and Operational Implications
| Property / Parameter | Value / Description | Operational Implication |
| Target Molecule | 4-Hydroxy-3-methyl-2-phenylmorpholine | N-hydroxy heterocycle; prone to oxidation. |
| Molecular Formula | C11H15NO2 | High nitrogen content; yields toxic NOx upon combustion. |
| Aqueous Solubility | Moderately Soluble | High environmental mobility; strictly prohibits drain disposal. |
| Chemical Reactivity | Weak Base, Nucleophile | Highly incompatible with strong oxidizers and concentrated acids. |
| Thermal Decomposition | Releases NOx, COx | Mandates controlled incineration with effluent gas scrubbing. |
Mechanistic Insight: Why is drain disposal strictly prohibited? Morpholine derivatives are highly mobile in aquatic environments and resist standard biological wastewater treatment[3]. Furthermore, under specific environmental conditions, N-hydroxy compounds and secondary amines can react with nitrosating agents to form nitrosamines, which are highly carcinogenic[2].
The Incineration Mandate: Mechanistic Disposal Pathway
The gold standard for the disposal of morpholine derivatives is controlled incineration [4]. Because 4-hydroxy-3-methyl-2-phenylmorpholine contains a nitrogen atom within its heterocyclic ring, thermal destruction will inevitably generate nitrogen oxides (NOx)[5].
To prevent atmospheric pollution, the incinerator must be equipped with an alkaline scrubber or a specialized thermal catalytic unit designed to reduce NOx emissions back into inert nitrogen gas (N2)[4][5].
Workflow for the segregation, transport, and thermal destruction of morpholine derivative waste.
Step-by-Step Methodology: Routine Laboratory Disposal
To ensure regulatory compliance and laboratory safety, implement the following self-validating waste management protocol:
Step 1: Container Selection and Segregation
-
Action: Collect all 4-hydroxy-3-methyl-2-phenylmorpholine waste (including contaminated solvents and reaction residues) in a high-density polyethylene (HDPE) or glass carboy.
-
Causality: HDPE is chemically inert to weak bases and organic solvents.
-
Validation Check: Ensure the container is strictly designated for "Non-Halogenated Organic Waste." Do not mix with halogenated solvents (e.g., chloroform, DCM) to keep incineration costs down and prevent complex halogenated-amine side reactions.
Step 2: Incompatibility Screening
-
Action: Verify that no strong oxidizers (e.g., peroxides, permanganates) or strong acids are added to this specific waste stream.
-
Causality: N-hydroxymorpholines can undergo rapid, exothermic oxidation. Mixing with strong acids can cause violent exothermic acid-base neutralization.
Step 3: Labeling and Storage
-
Action: Affix a GHS-compliant hazardous waste label indicating "Toxic," "Irritant," and "Amine Waste." Store the container in secondary containment within a ventilated flammable storage cabinet.
Step 4: Manifesting and Transport
-
Action: Contract an EPA-licensed hazardous waste vendor. Specify on the manifest that the waste contains a nitrogenous organic compound requiring thermal destruction with NOx scrubbing capabilities[4][5].
Spill Response and Decontamination Workflow
In the event of an accidental release, standard solvent cleanup procedures are insufficient and potentially dangerous. The following protocol leverages the chemical properties of the compound to ensure safe neutralization.
Step-by-step spill containment and neutralization protocol for N-hydroxy amine derivatives.
Emergency Spill Protocol:
-
Isolate and Protect: Evacuate non-essential personnel. Don appropriate PPE, including heavy-duty nitrile gloves, chemical splash goggles, and a half-face respirator with organic vapor cartridges (if the spill involves volatile carrier solvents).
-
Containment (The Inert Rule): Surround and cover the spill with an inert, non-combustible absorbent such as vermiculite, dry sand, or specialized universal spill pads.
-
Expert Insight:Never use sawdust or paper towels. The N-hydroxy compound can act as a reactive site; mixing it with combustible organic materials increases fire risk.
-
-
Mechanical Collection: Use non-sparking polypropylene tools to sweep up the saturated absorbent. Transfer it to a wide-mouth, sealable hazardous waste bucket.
-
Chemical Neutralization: Wash the affected surface with a dilute acidic solution (e.g., 5% acetic acid or citric acid).
-
Expert Insight:Never use bleach (sodium hypochlorite) to clean up amine or N-hydroxy spills. The reaction between hypochlorite and nitrogenous compounds rapidly generates chloramines, which are highly toxic, volatile, and potentially explosive.
-
-
Final Rinse: Wipe the area with copious amounts of water and dispose of all cleanup materials as solid hazardous waste.
References
- Morpholine (EHC 179, 1996) - INCHEM. inchem.org.
- Cas 100-74-3,N-Ethylmorpholine - LookChem. lookchem.com.
- Cas 100-75-4,Piperidine, 1-nitroso- | lookchem. lookchem.com.
- Challenges in Pretreatment/Treatment of Oil in Water Emulsions for Oil Waste Management in the Context of Sustainable Development - REVISTA DE CHIMIE. revistadechimie.ro.
- Green Synthesis of Morpholines via Selective Monoalkylation of Amines - ACS Publications. acs.org.
Sources
A Researcher's Guide to the Safe Handling and Disposal of Morpholine, 4-hydroxy-3-methyl-2-phenyl-
In the vanguard of pharmaceutical research, the synthesis and manipulation of novel molecular entities are daily imperatives. With this innovation comes the profound responsibility of ensuring the safety of the researchers who drive it. This guide provides a detailed protocol for the safe handling of Morpholine, 4-hydroxy-3-methyl-2-phenyl-, a compound of interest in contemporary drug development. As a Senior Application Scientist, my objective is to distill a wealth of technical data and field experience into a practical, safety-first operational plan. This document is structured to be your trusted resource, offering not just procedural steps, but the scientific rationale that underpins them, thereby fostering a deeply ingrained culture of safety within your laboratory.
Understanding the Hazard Profile: A Proactive Stance on a Novel Compound
Given that "Morpholine, 4-hydroxy-3-methyl-2-phenyl-" is a novel compound, a comprehensive, specific Safety Data Sheet (SDS) is unlikely to be available. In such instances, a prudent and scientifically-grounded approach is to assess the potential hazards by examining its core structural components: the morpholine ring and the substituted phenyl group.
-
Morpholine: This foundational heterocycle is known to be a flammable liquid and can cause severe skin burns and eye damage. [1]It is also harmful if swallowed or inhaled. [1]* Substituted Phenols: The 4-hydroxy-3-methyl-2-phenyl- moiety is a substituted phenol. Phenolic compounds are protoplasmic poisons that can denature proteins and lead to cell death. [2]They are readily absorbed through the skin and can cause chemical burns. [2]Some substituted phenols are also known to be skin and eye irritants. [3]The toxicity of substituted phenols can be influenced by the nature and position of the substituents on the phenyl ring. [4][5][6] Therefore, it is imperative to treat Morpholine, 4-hydroxy-3-methyl-2-phenyl- as a hazardous substance, assuming it possesses a combination of the hazards associated with its constituent parts.
Personal Protective Equipment (PPE): An Essential Barrier
The following PPE recommendations are based on a conservative risk assessment for handling this compound in a research laboratory setting.
Eye and Face Protection: Non-Negotiable
-
Primary Protection: At a minimum, ANSI Z87.1-compliant safety goggles that provide a complete seal around the eyes are mandatory to protect against splashes.
-
Enhanced Protection: For procedures with a higher risk of splashing, such as when handling larger quantities or during transfers, a full-face shield should be worn in addition to safety goggles.
Skin and Body Protection: Your Last Line of Defense
-
Gloves: Given that the compound is a substituted morpholine and phenol, skin contact must be avoided.
-
Material: Nitrile or neoprene gloves are recommended for incidental contact. Always check the manufacturer's glove compatibility chart for specific chemical resistance information if available.
-
Practice: For any procedure with the potential for direct contact, double-gloving is a prudent measure. Gloves should be inspected before each use and changed immediately if contamination is suspected.
-
-
Lab Coat: A clean, buttoned, flame-resistant lab coat should be worn at all times.
-
Additional Protection: For larger-scale work, a chemically resistant apron over the lab coat is advised.
Respiratory Protection: A Task-Specific Requirement
-
Engineering Controls: All work with Morpholine, 4-hydroxy-3-methyl-2-phenyl- that could generate dust (if a solid) or vapors should be conducted in a certified chemical fume hood.
-
Respirator Use: If a fume hood is not available or if engineering controls are insufficient to maintain exposure below acceptable limits, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used.
Table 1: PPE Selection Matrix
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing (Solid) | Safety Goggles | Double Nitrile Gloves | Lab Coat | Chemical Fume Hood |
| Solution Preparation | Safety Goggles & Face Shield | Double Nitrile Gloves | Lab Coat | Chemical Fume Hood |
| Reaction Workup | Safety Goggles & Face Shield | Double Nitrile Gloves | Lab Coat & Apron | Chemical Fume Hood |
| Waste Disposal | Safety Goggles & Face Shield | Double Nitrile Gloves | Lab Coat | Well-ventilated area |
Operational Plan: From Handling to Disposal
A systematic approach to handling and disposal is crucial to minimize risk.
Step-by-Step Handling Protocol
-
Preparation: Before starting any work, ensure the chemical fume hood is functioning correctly. Designate a specific area within the hood for the handling of this compound.
-
Donning PPE: Put on all required PPE in the correct order: lab coat, safety goggles, face shield (if needed), and then gloves.
-
Handling:
-
If the compound is a solid, handle it carefully to avoid generating dust. Use a spatula for transfers.
-
If it is a liquid, use a syringe or pipette for transfers.
-
Always work with the smallest quantity of the compound necessary for the experiment.
-
-
Post-Handling:
-
After handling, decontaminate any surfaces that may have come into contact with the compound.
-
Remove PPE in the reverse order of donning, being careful to avoid self-contamination.
-
-
Hand Washing: Wash hands thoroughly with soap and water after removing gloves.
Caption: Step-by-step workflow for handling Morpholine, 4-hydroxy-3-methyl-2-phenyl-.
Disposal Plan: Ensuring a Safe Final Step
Proper disposal is a critical component of the chemical lifecycle and is governed by institutional and regulatory requirements.
Waste Segregation and Collection
-
Solid Waste: All disposable items contaminated with Morpholine, 4-hydroxy-3-methyl-2-phenyl- (e.g., gloves, weigh paper, pipette tips) must be placed in a designated, clearly labeled hazardous waste container.
-
Liquid Waste: All solutions containing this compound must be collected in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other waste streams unless compatibility is known.
-
Sharps: Any contaminated sharps (needles, scalpels) must be disposed of in a designated sharps container.
Labeling and Storage
-
All hazardous waste containers must be labeled with:
-
"Hazardous Waste"
-
The full chemical name: "Morpholine, 4-hydroxy-3-methyl-2-phenyl-"
-
The primary hazards (e.g., "Corrosive," "Toxic")
-
The date of accumulation
-
-
Store waste containers in a designated satellite accumulation area, away from general lab traffic and incompatible materials.
Final Disposal
-
All hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) department. [7][8][9]Never pour chemical waste down the drain or discard it in the regular trash. [7]
In Case of an Emergency
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.
Conclusion
The responsible use of novel chemical compounds is the bedrock of safe and ethical research. By treating Morpholine, 4-hydroxy-3-methyl-2-phenyl- with the respect it deserves and adhering to the protocols outlined in this guide, you are not only protecting yourself and your colleagues but also contributing to a culture of safety that is essential for scientific advancement.
References
-
Understanding the Toxicity of Phenols: Using Quantitative Structure−Activity Relationship and Enthalpy Changes To Discriminate between Possible Mechanisms. Chemical Research in Toxicology. [Link]
-
MORPHOLINE - MsdsDigital.com. [Link]
-
Phenol Toxicity - StatPearls - NCBI Bookshelf. National Center for Biotechnology Information. [Link]
-
Computational Modeling of Substituent Effects on Phenol Toxicity. Chemical Research in Toxicology. [Link]
-
Relative Toxicity of Substituted Phenols Reported in Cigarette Mainstream Smoke. Toxicological Sciences. [Link]
-
Morpholine - Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting - NCBI Bookshelf. National Center for Biotechnology Information. [Link]
-
Safety Data Sheet Morpholine Revision 5, Date 01 Oct 2022 - Redox. [Link]
-
Synthesis of Morpholine-, Piperidine-, and N-Substituted Piperazine-Coupled 2-(Benzimidazol-2-yl)-3-arylquinoxalines as Novel Potent Antitumor Agents - PMC. National Center for Biotechnology Information. [Link]
-
Predicting the toxicity of substituted phenols to aquatic species and its changes in the stream and effluent waters - PubMed. National Center for Biotechnology Information. [Link]
-
N-arylation of Morpholine with Pd(OAc) 2 in the Presence of Anchored Phosphines - ResearchGate. [Link]
-
Synthesis and SAR of morpholine and its derivatives: A review update - E3S Web of Conferences. [Link]
-
2 - Safety Data Sheet. [Link]
-
Photocatalytic Synthesis of Substituted 2-Aryl Morpholines via Diastereoselective Annulation | Journal of the American Chemical Society. [Link]
Sources
- 1. redox.com [redox.com]
- 2. Phenol Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. dcfinechemicals.com [dcfinechemicals.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. academic.oup.com [academic.oup.com]
- 7. msdsdigital.com [msdsdigital.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. benchchem.com [benchchem.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
